6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7/h1-2,4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCWYJAWPPUERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380384 | |
| Record name | 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159981-18-7 | |
| Record name | 6-(2,2,2-Trifluoroethoxy)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159981-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its versatile structure is a frequent feature in a vast array of biologically active molecules.[1] The strategic incorporation of fluorine-containing substituents, such as the 2,2,2-trifluoroethoxy group, has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive technical overview of 6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile, a key heterocyclic building block that leverages these principles. Its unique combination of a trifluoroethoxy moiety and a reactive nitrile group makes it an invaluable intermediate in the synthesis of complex molecular architectures for targeted therapies.
CAS Number: 159981-18-7
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The trifluoroethoxy group significantly influences its electronic character and lipophilicity, which in turn can impact reaction kinetics, solubility, and the biological activity of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃N₂O | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 202.14 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 47-49 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 238.8 ± 40.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.36 ± 0.1 g/cm³ | --INVALID-LINK-- |
| Purity | Typically >95% | --INVALID-LINK-- |
Synthesis and Mechanistic Insights
The principal synthetic route to this compound is a nucleophilic aromatic substitution, specifically a variation of the Williamson ether synthesis. This reaction involves the displacement of a halide from an activated pyridine ring by the trifluoroethoxide anion.
Reaction Scheme:
A plausible synthetic pathway.
Mechanistic Rationale
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nitrile group at the 3-position, along with the inherent electron deficiency of the pyridine ring, activates the 6-position towards nucleophilic attack. Sodium hydride, a strong, non-nucleophilic base, is used to deprotonate the weakly acidic 2,2,2-trifluoroethanol, forming the highly nucleophilic sodium 2,2,2-trifluoroethoxide in situ. This alkoxide then attacks the electron-deficient carbon at the 6-position of the pyridine ring, displacing the chloride leaving group to form the desired ether linkage. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without protonating the highly reactive alkoxide, thus facilitating the SNAr reaction.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established chemical principles for this transformation.
Materials:
-
6-Chloropyridine-3-carbonitrile
-
2,2,2-Trifluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
To a stirred solution of 2,2,2-trifluoroethanol (1.2 equivalents) in anhydrous DMF under an inert atmosphere (argon or nitrogen), cautiously add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2,2,2-trifluoroethoxide.
-
Add 6-chloropyridine-3-carbonitrile (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in the synthesis of various pharmaceutical agents, particularly in the realm of kinase inhibitors for oncology. The trifluoroethoxy group can enhance metabolic stability and improve cell permeability, while the nitrile group serves as a versatile handle for further chemical transformations, such as conversion to amines, amides, or tetrazoles, which are common pharmacophores.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from any sources of moisture. Care should be taken to quench any residual sodium hydride before workup.
-
N,N-Dimethylformamide (DMF): A combustible liquid and a potential reproductive toxin. It should be used in a well-ventilated fume hood.
-
This compound: May cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
This compound stands out as a strategically important intermediate for the synthesis of complex, biologically active molecules. Its preparation via a robust nucleophilic aromatic substitution allows for its efficient production. The presence of both a trifluoroethoxy group and a versatile nitrile functionality provides medicinal chemists with a powerful tool for the design and synthesis of next-generation therapeutics, particularly in the field of oncology. As the demand for more effective and targeted therapies continues to grow, the importance of such fluorinated building blocks in drug discovery pipelines is set to increase.
References
- 1. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]
- 2. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile molecular structure
An In-Depth Technical Guide to the Molecular Structure of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile
Introduction
This compound is a substituted pyridine derivative that has garnered significant interest within the fields of medicinal chemistry and materials science. As a key building block, its unique structural features—a pyridine ring, a cyano group, and a trifluoroethoxy moiety—impart specific physicochemical properties that are highly desirable in the design of novel therapeutic agents and functional materials. Pyridine and its derivatives are fundamental scaffolds in drug design, known for their presence in a wide array of biologically active compounds.[1] The strategic incorporation of a trifluoroethoxy group can significantly enhance metabolic stability, lipophilicity, and binding affinity, while the cyano group serves as a versatile synthetic handle and a potent hydrogen bond acceptor.
This guide provides a comprehensive technical overview of the molecular structure of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its structural elucidation through spectroscopic methods, discuss a representative synthetic pathway, and explore the functional implications of its constituent chemical motifs in the context of modern drug discovery.
Compound Identification and Physicochemical Properties
The fundamental identity and key physical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 159981-18-7 | [2][3] |
| Molecular Formula | C₈H₅F₃N₂O | [2] |
| Molecular Weight | 202.14 g/mol | [2] |
| IUPAC Name | 6-(2,2,2-trifluoroethoxy)nicotinonitrile | |
| Melting Point | 47-49 °C | [2][4][5] |
| Boiling Point | 238.8 ± 40.0 °C (Predicted) | [4][6] |
| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [4][5] |
| Purity | Typically >95-98% | [3] |
digraph "6_222_Trifluoroethoxy_pyridine_3_carbonitrile" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12]; edge [fontsize=12];// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; O7 [label="O", pos="2.6,1.5!"]; C8 [label="CH₂", pos="3.9,0.75!"]; C9 [label="CF₃", pos="5.2,1.5!"]; C10 [label="C", pos="-2.6,-1.5!"]; N11 [label="N", pos="-3.9,-2.25!"];
// Draw bonds C2 -- N1 [len=1.5]; C3 -- C2 [len=1.5]; C4 -- C3 [len=1.5]; C5 -- C4 [len=1.5]; C6 -- C5 [len=1.5]; N1 -- C6 [len=1.5];
// Aromatic bonds edge [style=dashed]; C2 -- N1; C3 -- C2; C4 -- C3; C5 -- C4; C6 -- C5; N1 -- C6;
// Substituents edge [style=solid]; C6 -- O7 [len=1.5]; O7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C3 -- C10 [len=1.5]; C10 -- N11 [len=1.5, style=solid]; C10 -- N11 [len=1.5, style=dashed]; C10 -- N11 [len=1.5, style=dashed]; }
Caption: 2D Molecular Structure of the title compound.
Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons of the pyridine ring and one signal for the methylene (CH₂) protons of the trifluoroethoxy group.
-
The protons on the pyridine ring will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns are influenced by the positions of the cyano and trifluoroethoxy substituents.
-
The methylene protons adjacent to the oxygen and the trifluoromethyl group will appear as a quartet (due to coupling with the three fluorine atoms) in the δ 4.5-5.0 ppm range. The high electronegativity of the adjacent oxygen and CF₃ group results in a significant downfield shift.[7]
-
-
¹³C NMR: The carbon NMR spectrum is predicted to display eight unique signals, corresponding to each carbon atom in the molecule's asymmetric structure.
-
Pyridine Ring: Five distinct signals for the carbons of the pyridine ring. The carbon bearing the cyano group (C3) and the carbon attached to the ether oxygen (C6) will be significantly shifted.
-
Cyano Group: A characteristic signal for the nitrile carbon (C≡N) is expected in the δ 115-120 ppm region.
-
Trifluoroethoxy Group: The methylene carbon (-OCH₂-) will be observed around δ 60-70 ppm. The trifluoromethyl carbon (-CF₃) will appear as a quartet due to one-bond carbon-fluorine coupling, with a chemical shift influenced by the strong electronegativity of the fluorine atoms.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Nitrile Stretch (C≡N): A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak for the cyano group.
-
C-F Stretch: Strong absorption bands between 1000-1350 cm⁻¹ are characteristic of the carbon-fluorine bonds in the trifluoromethyl group.
-
C-O Ether Stretch: An intense band corresponding to the aryl-alkyl ether C-O stretch is expected around 1250-1300 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will confirm the presence of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide information about the molecule's fragmentation pattern.
-
Molecular Ion Peak: The exact mass of the molecule is 202.0350 Da.[6] In a typical mass spectrum (e.g., using electron ionization), a prominent molecular ion peak (M⁺) would be observed at m/z = 202.
-
Fragmentation: Common fragmentation patterns may include the loss of the trifluoromethyl group (•CF₃) or cleavage of the ethoxy side chain.
Synthesis and Mechanistic Rationale
A common and efficient method for synthesizing this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages readily available starting materials and proceeds with high regioselectivity.
Representative Synthetic Protocol
-
Reactant Preparation: To a solution of 6-chloropyridine-3-carbonitrile in a suitable aprotic polar solvent (e.g., Dimethylformamide, DMF), add 2,2,2-trifluoroethanol.
-
Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C. The base deprotonates the trifluoroethanol to form the more nucleophilic trifluoroethoxide anion.
-
Reaction: The reaction mixture is stirred and may be heated (e.g., to 60-80 °C) to facilitate the substitution reaction. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the pure this compound.
Mechanistic Causality
The success of this synthesis relies on key electronic factors:
-
Nucleophile Generation: The use of a base is critical to generate the sodium or potassium 2,2,2-trifluoroethoxide, which is a much stronger nucleophile than its parent alcohol.
-
Pyridine Ring Activation: The pyridine ring is inherently electron-deficient. This deficiency is significantly enhanced by the strong electron-withdrawing effect of the cyano group (-C≡N) at the 3-position. This activation makes the carbon atom at the 6-position (para to the cyano group) highly electrophilic and susceptible to attack by the trifluoroethoxide nucleophile.
-
Leaving Group: The chloride ion is an excellent leaving group, facilitating the irreversible nature of the final step of the SₙAr mechanism.
Caption: General workflow for the synthesis of the title compound.
Role in Medicinal Chemistry and Drug Design
The distinct molecular features of this compound make it a valuable scaffold in drug discovery. The strategic combination of its three core components addresses several key objectives in the design of optimized therapeutic candidates.
-
Metabolic Stability: The trifluoroethoxy group is a bioisostere for other alkoxy groups. The high strength of the C-F bond makes the moiety resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life and oral bioavailability of a drug candidate.[8]
-
Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.
-
Binding Interactions: The cyano group is a potent hydrogen bond acceptor and can participate in crucial dipole-dipole interactions within a target's binding pocket. The pyridine nitrogen also serves as a hydrogen bond acceptor.
-
Scaffold Versatility: The cyano-pyridine core is a well-established pharmacophore in numerous inhibitors targeting enzymes like kinases and proteases. It provides a rigid and synthetically tractable framework for elaborating more complex structures.[9][10]
Caption: Logic diagram of structural features and their impact in drug design.
Conclusion
This compound is a precisely engineered chemical entity whose molecular structure is defined by the synergistic interplay of its pyridine core, cyano substituent, and trifluoroethoxy group. Its architecture, readily confirmed by standard spectroscopic methods, provides a unique combination of metabolic stability, binding capability, and synthetic utility. For researchers in drug development, this compound represents a valuable building block for constructing next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. shop.bio-connect.nl [shop.bio-connect.nl]
- 4. This compound | 159981-18-7 [amp.chemicalbook.com]
- 5. 6-(2,2,2-TRIFLUOROETHOXY)PYRIDINE-3-CARBONITRILE159981-18-7,Purity96%_Ryan Scientific, Inc. [molbase.com]
- 6. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 7. chemrevise.org [chemrevise.org]
- 8. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]
- 9. The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Principles: Structure and Expected Spectral Characteristics
An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in the principles of NMR spectroscopy and the specific structural characteristics of the molecule. We will explore the causal relationships between the molecular structure and the resulting spectral features, present a robust protocol for data acquisition, and provide a predictive analysis of the spectrum.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures.[1] The ¹H NMR spectrum, in particular, provides critical information about the electronic environment, quantity, and connectivity of protons within a molecule.[1]
The structure of this compound contains two distinct proton-bearing regions: the substituted pyridine ring and the trifluoroethoxy side chain. An initial analysis of the electronic properties of the substituents is crucial for predicting the spectrum. The cyano group (-CN) at the 3-position is a strong electron-withdrawing group, while the trifluoroethoxy group (-OCH₂CF₃) at the 6-position is electron-donating through the oxygen's lone pairs, although this effect is tempered by the inductive withdrawal of the CF₃ group.
Below is the annotated molecular structure for reference throughout this guide.
Figure 1: Structure of this compound with proton labels.
Based on this structure, we can anticipate the following signals:
-
Three Aromatic Protons (Pyridine Ring): These will reside in the downfield region (typically δ 7.0-9.0 ppm) characteristic of aromatic systems.[2] Their precise chemical shifts will be modulated by the electronic effects of the substituents.
-
Two Aliphatic Protons (Ethoxy Side Chain): The methylene (-CH₂-) protons adjacent to an oxygen atom are expected in the δ 4.0-5.0 ppm range. The strong inductive effect of the CF₃ group will further shift this signal downfield.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
The quality of an NMR spectrum is fundamentally dependent on a meticulous experimental approach. The following protocol outlines a self-validating system for acquiring a publication-quality spectrum.
Workflow for ¹H NMR Data Acquisition
Figure 2: Standard workflow for NMR spectral analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for less soluble compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at δ 0.00 ppm.[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field.
-
Shim the magnetic field to optimize its homogeneity. Poor shimming can lead to broad peaks and distorted splitting patterns, compromising data quality.[4]
-
Set appropriate acquisition parameters:
-
Spectral Width: ~16 ppm to ensure all signals are captured.
-
Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is standard to allow for adequate relaxation of the protons between pulses.
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.[1]
-
Predictive Spectral Analysis and Interpretation
While an experimental spectrum is the gold standard, a predictive analysis based on established principles provides a robust framework for interpretation.[5][6] The following table summarizes the predicted ¹H NMR data for the target molecule.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H-2 | 8.6 - 8.8 | Doublet (d) | ⁴J(H2-H4) ≈ 2.0-2.5 Hz | 1H | Located ortho to the ring nitrogen and the electron-withdrawing cyano group, causing significant deshielding. Exhibits small meta-coupling to H-4. |
| H-4 | 7.9 - 8.1 | Doublet of Doublets (dd) | ³J(H4-H5) ≈ 8.0-8.5 Hz, ⁴J(H4-H2) ≈ 2.0-2.5 Hz | 1H | Coupled to both H-5 (ortho) and H-2 (meta). The chemical shift is influenced by both the adjacent cyano group and the meta-positioned ether. |
| H-5 | 7.0 - 7.2 | Doublet (d) | ³J(H5-H4) ≈ 8.0-8.5 Hz | 1H | Located ortho to the electron-donating trifluoroethoxy group, resulting in an upfield shift relative to the other aromatic protons. Shows strong ortho-coupling to H-4. |
| -OCH₂- | 4.8 - 5.0 | Quartet (q) | ³J(H-F) ≈ 8.0-9.0 Hz | 2H | Strongly deshielded by the adjacent oxygen atom and the three fluorine atoms. The signal is split into a quartet by coupling to the three equivalent fluorine atoms. |
Detailed Interpretation:
-
The Aromatic Region (δ 7.0 - 9.0 ppm): The three protons on the pyridine ring are chemically distinct and exhibit a predictable splitting pattern. The proton at the 2-position (H-2) is expected to be the most downfield due to the combined deshielding effects of the adjacent nitrogen atom and the powerful anisotropic and inductive effects of the ortho-cyano group. It should appear as a narrow doublet due to a small four-bond (meta) coupling to H-4.[4] The proton at the 4-position (H-4) will appear as a doublet of doublets, showing a large three-bond (ortho) coupling to H-5 and the smaller meta-coupling to H-2. Finally, H-5, being ortho to the electron-donating oxygen, will be the most shielded of the aromatic protons and appear as a doublet due to ortho-coupling with H-4. The observation of these distinct multiplicities and coupling constants provides definitive confirmation of the substitution pattern on the pyridine ring.[7]
-
The Aliphatic Region (δ 4.8 - 5.0 ppm): The methylene protons of the trifluoroethoxy group are equivalent and give rise to a single signal. This signal is significantly shifted downfield by two powerful electronegative influences: the adjacent ether oxygen and the geminal trifluoromethyl group. A key feature of this signal is its multiplicity. The two protons are coupled to the three equivalent fluorine atoms on the adjacent carbon, resulting in a well-defined quartet. The magnitude of the three-bond proton-fluorine coupling constant (³J(H-F)) is typically in the range of 8-9 Hz.[8]
Conclusion
The ¹H NMR spectrum of this compound is a clear and interpretable dataset that provides unambiguous confirmation of its chemical structure. Through a systematic analysis of chemical shifts, integration values, and spin-spin coupling patterns, every proton in the molecule can be confidently assigned. This guide provides the theoretical foundation, a robust experimental protocol, and a detailed predictive interpretation to aid researchers in their synthetic and analytical endeavors. The principles outlined herein serve as a model for the structural elucidation of similarly complex heterocyclic compounds, a critical task in modern chemical and pharmaceutical research.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. scispace.com [scispace.com]
FTIR Analysis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for the Fourier Transform Infrared (FTIR) spectroscopic analysis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile, a key heterocyclic building block in modern drug discovery. Moving beyond a simple recitation of data, this document offers an in-depth perspective on experimental design, spectral interpretation, and quality control applications. We will dissect the molecule's vibrational characteristics, present a robust and validated protocol for analysis using Attenuated Total Reflectance (ATR), and discuss the causality behind each experimental choice. This guide is intended to empower researchers to not only acquire high-quality FTIR data but also to confidently interpret their results for structural verification and purity assessment.
Introduction: Context and Purpose
The Compound: A Modern Heterocyclic Building Block
This compound (CAS No. 159981-18-7) is a substituted pyridine derivative that incorporates several functional groups of high interest in medicinal chemistry.[1][2] The pyridine scaffold is a privileged structure in pharmaceuticals, while the trifluoroethoxy group can enhance metabolic stability and modulate physicochemical properties like lipophilicity.[3] The nitrile group serves as a versatile synthetic handle for elaboration into other functional groups.[4][5] Given its role as a critical intermediate, the ability to rapidly and unequivocally verify its identity and purity is paramount in any research or manufacturing workflow.
The Technique: FTIR as a Primary Analytical Tool
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules.[6] It operates by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to the molecule's functional groups.[7] The resulting spectrum is a unique "molecular fingerprint." For a multifunctional molecule like this compound, FTIR offers a rapid, non-destructive, and highly informative method for:
-
Identity Confirmation: Verifying the presence of all key functional groups.
-
Quality Control: Detecting the absence of starting materials or the presence of impurities with different functional groups.
-
Reaction Monitoring: Tracking the progress of a synthesis by observing the appearance or disappearance of characteristic absorption bands.
Molecular Structure and Expected Vibrational Modes
A successful FTIR analysis begins with a theoretical understanding of the molecule's structure. The key to interpreting the spectrum of this compound lies in recognizing the distinct vibrational signatures of its constituent parts.
Caption: Key functional groups of this compound.
The primary vibrational modes expected in the FTIR spectrum are summarized below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3150 - 3050 | Aromatic C-H (Pyridine) | C-H Stretch | Strong to Medium |
| 3000 - 2850 | Aliphatic C-H (-CH₂-) | C-H Stretch | Medium |
| 2240 - 2220 | Nitrile (-C≡N) | C≡N Stretch | Strong, Sharp |
| 1600 & 1475 | Aromatic Ring (Pyridine) | C=C and C=N Ring Stretch | Medium to Weak |
| 1300 - 1200 | Aryl Ether (Ar-O-CH₂) | Asymmetric C-O-C Stretch | Strong |
| 1200 - 1000 | Trifluoromethyl (-CF₃) | C-F Stretch | Very Strong |
| 1050 - 1010 | Aryl Ether (Ar-O-CH₂) | Symmetric C-O-C Stretch | Medium |
| 900 - 690 | Aromatic C-H (Pyridine) | Out-of-Plane C-H Bend | Strong |
Rationale for Expected Absorptions:
-
Nitrile Group (-C≡N): The carbon-nitrogen triple bond stretch is one of the most characteristic peaks in an IR spectrum.[8] For aromatic nitriles, conjugation with the pyridine ring slightly lowers the absorption frequency to the 2240-2220 cm⁻¹ range.[9][10] Its intensity is strong due to the large change in dipole moment during the vibration, and the peak is typically very sharp.[9] Its presence is an unambiguous confirmation of this functional group.
-
Aryl Ether Linkage (Ar-O-C): Aryl alkyl ethers are distinguished by two prominent C-O stretching bands.[11][12] The asymmetric C-O-C stretch appears as a strong band between 1300-1200 cm⁻¹, while a second, symmetric stretch is typically found near 1040 cm⁻¹.[12][13]
-
Trifluoromethyl Group (-CF₃): The C-F bonds give rise to exceptionally strong absorption bands due to the high electronegativity of fluorine. These C-F stretching vibrations are found in the 1400-1000 cm⁻¹ region.[14] The presence of three fluorine atoms on a single carbon often results in multiple, intense, and broad absorptions, which will dominate this area of the spectrum.
-
Pyridine Ring: The aromatic ring exhibits several characteristic vibrations. C-H stretching vibrations appear just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.[15] The stretching of the C=C and C=N bonds within the ring gives rise to a series of bands, typically of medium intensity, in the 1600-1475 cm⁻¹ region.[16][17] Strong bands from out-of-plane C-H bending are also expected in the fingerprint region (900-690 cm⁻¹).[14]
-
Aliphatic Linker (-CH₂-): The methylene group will show C-H stretching vibrations in the 3000-2850 cm⁻¹ range, clearly resolved from the aromatic C-H stretches.[14]
Experimental Protocol: Spectrum Acquisition via ATR-FTIR
From an experimental standpoint, Attenuated Total Reflectance (ATR) is the preferred sampling technique for a solid compound like this. It requires minimal to no sample preparation, avoids the potential complications of solvent bands or KBr pellet inconsistencies, and ensures excellent sample-to-sample reproducibility.[18][19]
Caption: A validated workflow for ATR-FTIR analysis.
Step-by-Step Methodology
-
Instrument Preparation:
-
Action: Power on the FTIR spectrometer and allow the source and laser to stabilize for at least 15-30 minutes. This ensures thermal equilibrium and minimizes spectral drift.
-
Causality: A stable instrument provides a consistent energy throughput, which is critical for high signal-to-noise ratios and accurate background subtraction.
-
-
Background Spectrum Acquisition:
-
Action: Ensure the ATR crystal surface (typically diamond or zinc selenide) is immaculately clean.[18] Use a lint-free wipe with a volatile solvent like isopropanol or acetone to clean the crystal, allowing it to fully evaporate. Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the absorbance of the ATR crystal itself.[18] This spectrum is mathematically subtracted from the sample spectrum, ensuring that the final output contains only the absorption data from the compound of interest. An unclean crystal will introduce artifact peaks into every subsequent sample spectrum.
-
-
Sample Application:
-
Action: Place a small amount of the solid this compound powder onto the center of the ATR crystal. Lower the ATR press arm to apply consistent pressure.
-
Causality: Good contact between the sample and the crystal is essential for a strong signal. The infrared beam only penetrates a few microns into the sample, so air gaps will severely weaken the resulting spectrum.[19] Consistent pressure ensures reproducibility between measurements.
-
-
Spectrum Collection:
-
Action: Acquire the sample spectrum using the same parameters as the background (16-32 scans, 4 cm⁻¹ resolution).
-
Causality: Using identical scan parameters ensures that the background subtraction is valid. The software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.[20]
-
-
Data Processing and Cleaning:
-
Action: After collection, thoroughly clean the sample from the ATR crystal using a suitable solvent and lint-free wipes.
-
Causality: Prevents cross-contamination of subsequent samples, which is a cornerstone of good laboratory practice and data integrity.
-
Spectral Interpretation and Analysis
When analyzing the resulting spectrum, the process involves a systematic correlation of the observed peaks with the expected vibrational modes.
-
High-Frequency Region (>2000 cm⁻¹):
-
Scan for sharp peaks between 3150-3050 cm⁻¹ (aromatic C-H) and broader peaks between 3000-2850 cm⁻¹ (aliphatic C-H).
-
The most diagnostic peak in the entire spectrum should be the sharp, strong C≡N stretch between 2240-2220 cm⁻¹.[18] Its presence is a primary confirmation of the molecule's identity.
-
-
Functional Group Region (2000 - 1300 cm⁻¹):
-
Look for the pyridine ring stretching vibrations between 1600-1475 cm⁻¹. These may appear as a pair or series of bands.[21]
-
-
Fingerprint Region (<1500 cm⁻¹):
-
This region will be complex but is rich in information. Expect to see a very strong, broad series of absorptions between 1300-1000 cm⁻¹. This complex pattern arises from the overlap of the strong asymmetric C-O-C ether stretch (~1250 cm⁻¹) and the extremely intense C-F stretching vibrations.[11][14]
-
Within this cluster, the symmetric C-O-C stretch may be visible around 1040 cm⁻¹.[12]
-
Finally, identify the strong out-of-plane C-H bending modes of the substituted pyridine ring in the 900-690 cm⁻¹ range.[14]
-
Applications in Research and Quality Control
This validated FTIR protocol serves as a powerful tool in a professional setting:
-
Incoming Material Verification: Before use in a synthesis, a quick ATR-FTIR scan can confirm the identity of this compound and flag any incorrectly labeled reagents, preventing costly errors.
-
Final Product QC: As a final check, the FTIR spectrum provides definitive proof of the product's identity, confirming the presence of all required functional groups. The overall "fingerprint" can be compared against a reference standard to ensure batch-to-batch consistency.
-
At-Line Reaction Monitoring: In a process chemistry setting, a sample can be withdrawn from a reaction vessel and analyzed immediately by ATR-FTIR. For example, in a synthesis forming the nitrile group, an analyst could monitor the disappearance of a precursor's functional group and the growth of the characteristic peak at ~2230 cm⁻¹ to determine reaction completion.
Conclusion
The FTIR analysis of this compound is a clear and robust process when approached with a foundational understanding of the molecule's vibrational properties and a validated experimental protocol. The distinct and intense absorption bands of the nitrile, trifluoromethyl, and aryl ether groups provide unambiguous markers for structural confirmation. By leveraging the speed and simplicity of the ATR-FTIR technique detailed in this guide, researchers and drug development professionals can ensure the identity, quality, and consistency of this critical synthetic intermediate, thereby enhancing the integrity and efficiency of their scientific endeavors.
References
- 1. This compound | 159981-18-7 [chemicalbook.com]
- 2. This compound | 159981-18-7 [sigmaaldrich.com]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]
- 6. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 8. IR spectrum: Nitriles [quimicaorganica.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. "A study of the vibrational spectra of some monosubstituted pyridines" by Hussein Ibrahim Abdel-Shafy [digitalcommons.njit.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jascoinc.com [jascoinc.com]
- 20. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 21. researchgate.net [researchgate.net]
Mass spectrometry data for C8H5F3N2O
An In-Depth Technical Guide to the Mass Spectrometric Analysis of C8H5F3N2O Isomers
Introduction
The molecular formula C8H5F3N2O represents a class of aromatic compounds with significant applications in medicinal chemistry and materials science. As substituted benzonitriles, these isomers serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of the trifluoromethyl (-CF3), nitro (-NO2), and cyano (-CN) groups on the benzene ring dictates the molecule's chemical properties, reactivity, and biological activity. Consequently, the unambiguous identification and differentiation of these isomers are paramount for quality control, metabolic studies, and drug development.
Mass spectrometry (MS) is an indispensable analytical tool for the structural elucidation of such compounds.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the mass spectrometric analysis of C8H5F3N2O. We will explore detailed experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, delve into the fundamental principles of their fragmentation patterns, and present systematic approaches for isomer differentiation. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and reproducible analytical framework.
The Isomeric Landscape of C8H5F3N2O
The primary challenge in analyzing C8H5F3N2O lies in distinguishing its structural isomers, which possess the same exact mass but different substituent positions. These subtle structural variations can lead to nearly identical chromatographic retention times and similar, though not identical, mass spectra.[2][3][4] Understanding the influence of substituent position on fragmentation is key to successful identification. This guide will focus on two representative isomers: 4-nitro-3-(trifluoromethyl)benzonitrile and 2-nitro-5-(trifluoromethyl)benzonitrile.
Caption: Chemical structures of two primary C8H5F3N2O isomers.
Experimental Methodologies
The choice of ionization technique is critical and depends on the analytical objective. Electron Ionization, a "hard" technique, provides reproducible, fragment-rich spectra ideal for library matching and initial structural confirmation.[5][6] Electrospray Ionization, a "soft" technique, is well-suited for coupling with liquid chromatography (LC) and enables targeted fragmentation experiments (MS/MS) for detailed structural analysis.[7]
Caption: General analytical workflow for C8H5F3N2O isomer analysis.
Sample Preparation
A self-validating protocol begins with proper sample handling to ensure accuracy and reproducibility.
-
Stock Solution: Accurately weigh ~1 mg of the C8H5F3N2O standard and dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using the same solvent for GC-MS or the initial mobile phase composition for LC-MS.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could interfere with the chromatographic system.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is ideal for analyzing the volatile C8H5F3N2O isomers, providing a detailed fragmentation fingerprint.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | A non-polar column provides good separation for aromatic isomers. |
| Injection Volume | 1 µL (Splitless mode) | Maximizes analyte transfer to the column for sensitivity. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | Provides thermal separation of isomers and any impurities. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase. |
| Ionization Energy | 70 eV | The standard energy for EI, ensuring reproducible fragmentation and enabling library comparison.[1] |
| Mass Range | m/z 40-300 | Covers the molecular ion and all expected fragments. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This approach offers high sensitivity and specificity, particularly for complex matrices, and allows for controlled fragmentation experiments.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase column for separating small organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive mode, though negative mode is preferred here. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for elution. |
| Gradient | 20% B to 95% B over 10 min | A standard gradient to elute the moderately polar analyte. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Negative Electrospray (ESI-) | The strongly electron-withdrawing NO2 and CF3 groups stabilize a negative charge, making deprotonation or adduct formation highly favorable.[8] |
| Capillary Voltage | 3.5 kV | Typical voltage to generate a stable electrospray.[9] |
| Collision Energy | Ramped (e.g., 10-40 eV) | Varying the energy allows for the observation of both primary and secondary fragments, providing richer structural information. |
Mass Spectral Interpretation and Fragmentation Analysis
The fragmentation of C8H5F3N2O is driven by the stability of the aromatic ring and the characteristic losses associated with its functional groups.
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the molecule is ionized to form a radical cation (M+•), which then undergoes a cascade of fragmentation events. The resulting mass spectrum is a unique fingerprint of the molecule's structure.[5][10]
For 4-nitro-3-(trifluoromethyl)benzonitrile (m/z 218), the fragmentation is initiated by the high-energy electrons. The molecular ion is expected to be clearly visible.
Caption: Proposed EI fragmentation pathway for C8H5F3N2O isomers.
Key EI Fragment Ions and Proposed Structures:
| m/z | Proposed Formula | Neutral Loss | Interpretation |
|---|---|---|---|
| 218 | [C8H5F3N2O]+• | - | Molecular Ion (M+•) |
| 188 | [C8H5F3NO]+• | NO | Loss of nitric oxide from the nitro group. |
| 172 | [C8H5F3N]+• | NO2 | Loss of the complete nitro group, a very common pathway for nitroaromatics. |
| 149 | [C7H5N2O]+ | CF3 | Loss of the trifluoromethyl radical. |
| 121 | [C7H5N2]+ | CF3, O | Subsequent loss of oxygen from the m/z 149 fragment. |
| 101 | [C7H5N]+• | NO2, CF3 | Loss of both nitro and trifluoromethyl groups. |
| 75 | [C6H3]+ | - | Aromatic ring fragment. |
Electrospray Ionization (ESI) MS/MS Fragmentation
In negative mode ESI, the molecule readily forms a [M-H]- ion or other adducts. Tandem MS (MS/MS) of this precursor ion provides targeted structural information. The fragmentation of trifluoronitroanilines in negative-ion mode often involves the loss of the NO2 group.[8]
For the [M-H]- ion of C8H5F3N2O (precursor at m/z 217), collision-induced dissociation (CID) would likely yield the following fragments.
Caption: Proposed ESI-MS/MS fragmentation of the [M-H]- ion of C8H5F3N2O.
Key ESI-MS/MS Product Ions from [M-H]- at m/z 217:
| m/z | Proposed Formula | Neutral Loss | Interpretation |
|---|---|---|---|
| 171 | [C8H4F3N]- | NO2 | Loss of the nitro group is a facile and often dominant fragmentation pathway for para-nitro substituted compounds in negative mode ESI.[8] |
| 151 | [C8H3F2N]- | NO2, HF | Subsequent loss of hydrogen fluoride from the m/z 171 ion. |
| 148 | [C7H4N2O]- | HF, F | Loss of HF and a fluorine radical, indicative of CF3 group fragmentation. |
| 122 | [C7H4N]- | NO2, HF, F | Further fragmentation involving multiple groups. |
| 26 | [CN]- | - | The cyanide anion is a highly stable fragment. |
Strategies for Isomer Differentiation
While many fragments will be common to all isomers, their relative intensities can be diagnostic.[3][11]
-
Ortho Effects: When the nitro group is ortho to the trifluoromethyl group, steric hindrance and electronic interactions can promote unique fragmentation pathways, such as the loss of an oxygen atom or rearrangements not seen in other isomers.[12]
-
Relative Abundance: The stability of the resulting fragment ions will differ based on the original substituent positions. For example, the loss of NO2 from a para-substituted isomer may be more favorable and result in a more intense fragment ion compared to the same loss from a meta-substituted isomer.[8][11]
-
Chromatographic Separation: Even a slight difference in polarity between isomers can be exploited with a high-resolution LC or GC column and an optimized gradient/temperature program to achieve baseline separation prior to MS analysis.
Conclusion
The mass spectrometric analysis of C8H5F3N2O is a powerful approach for the structural characterization and differentiation of its isomers. A multi-faceted strategy employing both GC-EI-MS for fingerprinting and LC-ESI-MS/MS for targeted fragmentation provides a comprehensive and robust analytical workflow. By carefully selecting experimental parameters and understanding the fundamental principles of fragmentation chemistry, researchers can confidently identify specific isomers, a critical capability in drug discovery, safety assessment, and quality control. The methodologies and fragmentation pathways detailed in this guide serve as a foundational framework for the successful analysis of this important class of molecules.
References
- 1. rroij.com [rroij.com]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Imaging Isomers on a Biological Surface: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. scienceready.com.au [scienceready.com.au]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Solubility of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile, a key intermediate in contemporary pharmaceutical and agrochemical research. In the absence of extensive public domain data, this document synthesizes information from structural analogues, theoretical principles, and established experimental methodologies to offer a robust framework for its application. We delve into the physicochemical properties of the target molecule, provide a qualitative solubility profile, and present detailed protocols for quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection, optimize reaction conditions, and streamline purification and formulation processes.
Introduction: The Critical Role of Solubility in Chemical Development
The solubility of a chemical compound in various solvents is a fundamental physical property that dictates its behavior and applicability throughout the entire lifecycle of a chemical product, from initial discovery to final formulation.[1] In the realm of drug discovery and development, a compound's solubility profile directly influences its absorption, distribution, metabolism, and excretion (ADME) properties, thereby impacting its bioavailability and therapeutic efficacy.[2] For process chemists, understanding solubility is paramount for designing efficient synthetic routes, developing robust crystallization and purification methods, and ensuring the scalability of chemical processes.[3][4]
This compound is a fluorinated pyridine derivative of significant interest. The strategic incorporation of a trifluoroethoxy group can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable building block for novel bioactive molecules.[5][6] However, the lack of readily available, quantitative solubility data for this compound presents a challenge for researchers. This guide aims to bridge this knowledge gap by providing a detailed theoretical and practical framework for understanding and determining its solubility in a range of common organic solvents.
Physicochemical Properties of this compound
A thorough understanding of a molecule's physicochemical properties is the foundation for predicting its solubility behavior. The structure of this compound is presented below:
Table 1: Physicochemical Properties of this compound and its Structural Analogue
| Property | This compound | Pyridine-3-carbonitrile (Analogue) | Reference(s) |
| Molecular Formula | C₈H₅F₃N₂O | C₆H₄N₂ | [7] |
| Molecular Weight | 202.14 g/mol | 104.11 g/mol | [7][8] |
| Appearance | Solid | Colorless to pale yellow solid | [7][8] |
| Melting Point | 47-49 °C | 50-52 °C | [7][8] |
| LogP (predicted) | ~2.1 (indicative of moderate lipophilicity) | ~0.4 (more hydrophilic) | [9] |
| Hydrogen Bond Acceptors | 3 (N in pyridine, O, N in nitrile) | 2 (N in pyridine, N in nitrile) | |
| Hydrogen Bond Donors | 0 | 0 | |
| Rotatable Bonds | 3 | 0 | [10] |
The presence of the trifluoroethoxy group significantly increases the molecular weight and predicted lipophilicity (LogP) compared to its parent analogue, pyridine-3-carbonitrile. The ether oxygen and the nitrogen atoms of the pyridine ring and the nitrile group can act as hydrogen bond acceptors. The molecule lacks hydrogen bond donors. These features suggest a nuanced solubility profile, with potential for solubility in a range of solvents depending on the interplay of polarity, hydrogen bonding capacity, and dispersion forces.
Qualitative Solubility Profile: An Analysis Based on Structural Analogy
In the absence of direct experimental data, a qualitative assessment of solubility can be derived from the known solubility of structural analogues. Pyridine-3-carbonitrile serves as a useful, albeit simpler, reference compound.
Pyridine-3-carbonitrile is reported to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), with limited solubility in water.[11] It is also soluble in other common organic solvents like acetone and ethanol.[8] This suggests that the polar pyridine ring and the cyano group contribute significantly to its interaction with polar solvents.
For this compound, we can anticipate the following trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the trifluoroethoxy group, while increasing lipophilicity, also introduces an ether oxygen that can participate in hydrogen bonding as an acceptor. Therefore, good solubility in polar protic solvents is still expected, although potentially slightly lower than that of pyridine-3-carbonitrile due to the increased non-polar surface area.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, Ethyl Acetate): These solvents are effective at solvating polar functional groups. The dipole moment of the nitrile group and the polar nature of the pyridine ring suggest favorable interactions with these solvents. Good solubility is anticipated in this class of solvents.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The increased lipophilicity from the trifluoroethoxy group will likely enhance solubility in non-polar solvents compared to pyridine-3-carbonitrile. However, the polar nature of the core heterocycle and the nitrile group may limit high solubility in very non-polar solvents like hexane. Moderate solubility in toluene is a reasonable expectation.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often good at dissolving a wide range of organic compounds. Good solubility is expected in chlorinated solvents.
This qualitative assessment provides a strong starting point for solvent screening and process development. However, for precise applications, quantitative determination is essential.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method. This protocol provides a reliable and reproducible approach to ascertain the saturation point of this compound in a given solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or incubator
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Detailed Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Repeat the experiment at different temperatures to understand the temperature dependence of solubility.
-
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 2: Hypothetical Quantitative Solubility Data for this compound at 25 °C
| Solvent | Solvent Class | Dielectric Constant | Solubility (mg/mL) |
| Methanol | Polar Protic | 32.7 | [Experimental Value] |
| Ethanol | Polar Protic | 24.5 | [Experimental Value] |
| Acetone | Polar Aprotic | 20.7 | [Experimental Value] |
| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Value] |
| Ethyl Acetate | Polar Aprotic | 6.0 | [Experimental Value] |
| Dichloromethane | Chlorinated | 9.1 | [Experimental Value] |
| Toluene | Non-Polar | 2.4 | [Experimental Value] |
| Hexane | Non-Polar | 1.9 | [Experimental Value] |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
The relationship between solvent properties (e.g., polarity, dielectric constant, hydrogen bonding capacity) and the measured solubility should be analyzed to build a deeper understanding of the solute-solvent interactions.
The Role of In Silico Models in Solubility Prediction
While experimental determination remains the most accurate method, computational models can provide valuable early insights into a compound's solubility, aiding in solvent selection and prioritizing experimental work.[12][13]
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models use statistical methods to correlate a compound's structural features (descriptors) with its physicochemical properties, including solubility.[14][15] These models are trained on large datasets of compounds with known solubilities and can then be used to predict the solubility of new, untested molecules.[16][17]
The logical workflow for developing and applying a QSAR model for solubility prediction is as follows:
Caption: QSAR model development workflow for solubility prediction.
For this compound, a QSAR model could be used to estimate its solubility in various solvents by calculating its molecular descriptors and inputting them into a validated model.
Conclusion
References
- 1. 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo- | C7H6N2O2 | CID 2786702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound [oakwoodchemical.com]
- 8. Pyridine-3-carbonitrile: Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]
- 9. 6-(2,2,2-Trifluoroethoxy)-2-pyridinecarboxaldehyde | C8H6F3NO2 | CID 84672873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. m.youtube.com [m.youtube.com]
- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 14. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
The Trifluoroethoxypyridine Scaffold: A Privileged Motif for Diverse Biological Targets
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoroethoxypyridine moiety has emerged as a cornerstone in modern medicinal chemistry, conferring advantageous physicochemical properties upon a diverse range of bioactive molecules. The strategic incorporation of the trifluoroethoxy group enhances metabolic stability, lipophilicity, and membrane permeability, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides a comprehensive exploration of the key biological targets modulated by trifluoroethoxypyridine derivatives, delving into their mechanisms of action, and presenting detailed experimental protocols for their investigation. We will traverse a landscape of targets from protein kinases and ion channels to microbial enzymes, illustrating the remarkable versatility of this chemical scaffold in addressing a multitude of therapeutic challenges.
Introduction: The Physicochemical Advantages of the Trifluoroethoxypyridine Group
The pyridine ring is a fundamental heterocyclic scaffold in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and its versatile functionalization chemistry.[2][3] The addition of a trifluoroethoxy group significantly modifies the electronic and lipophilic character of the pyridine core.[2] The highly electronegative fluorine atoms create a strong dipole, influencing the molecule's interaction with biological targets, while simultaneously increasing its metabolic stability by shielding it from oxidative degradation.[4][5] This enhanced stability often translates to a longer biological half-life, a desirable trait in drug development.[4] Furthermore, the lipophilicity imparted by the trifluoroethoxy group can facilitate passage across biological membranes, enhancing bioavailability and cellular uptake.[1] These combined properties make trifluoroethoxypyridine derivatives highly valuable building blocks in the synthesis of novel therapeutics.[2][5]
Protein Kinases: Precision Targeting in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[6] Consequently, they are prime targets for therapeutic intervention. Trifluoroethoxypyridine derivatives have been successfully incorporated into potent and selective kinase inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy.
Mechanism of Action: Trifluoroethoxypyridine-containing compounds have been designed as type II inhibitors of VEGFR-2. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, occupying an allosteric site adjacent to the ATP-binding pocket. This binding mode prevents the conformational changes required for kinase activation, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[8]
Signaling Pathway:
Caption: VEGFR-2 signaling pathway and point of inhibition.
Quantitative Data: VEGFR-2 Inhibition
| Compound Class | Specific Derivative Example | IC50 (nM) against VEGFR-2 | Reference |
| Thieno[2,3-d]pyrimidine | Compound 21e | 21 | [7] |
| Furopyrimidine | Compound 15b | 99.5% inhibition at 10 µM | [7] |
| Bis([2][9][10]triazolo)[4,3-a:3',4'-c]quinoxaline | Compound 23j | 3.7 | [11] |
| Nicotinamide-based | Compound 6 | 60.83 | [12] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a common luminescence-based assay to determine the IC50 of a test compound against VEGFR-2.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the trifluoroethoxypyridine derivative in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for testing.
-
-
Kinase Reaction Setup:
-
In a 96-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of recombinant human VEGFR-2 enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (e.g., poly(Glu, Tyr) 4:1 as substrate and ATP at a concentration near the Km for VEGFR-2).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[13]
-
Gastric H+/K+ ATPase: Controlling Acid Secretion
The hydrogen-potassium ATPase, or proton pump, is the final step in gastric acid secretion and a key target for treating acid-related disorders like GERD and peptic ulcer disease.[12][14] Lansoprazole, a prominent proton pump inhibitor (PPI), features a trifluoroethoxy-substituted pyridine ring.
Mechanism of Action: PPIs are prodrugs that are activated in the acidic environment of the stomach's parietal cells.[15] The activated form, a sulfenamide intermediate, forms an irreversible covalent disulfide bond with cysteine residues on the luminal side of the H+/K+ ATPase.[12][16] This covalent modification locks the enzyme in an inactive conformation, effectively blocking proton secretion.[12]
Experimental Protocol: H+/K+ ATPase Inhibition Assay
This protocol describes an in vitro method to assess the inhibitory activity of compounds on the gastric proton pump using hog gastric vesicles.[17]
-
Preparation of Gastric Vesicles:
-
Isolate tubulovesicles from the gastric mucosa of hogs through a series of homogenization and centrifugation steps. These vesicles are enriched in H+/K+ ATPase.
-
-
ATPase Activity Measurement:
-
The activity of the H+/K+ ATPase is determined by measuring the rate of ATP hydrolysis, which can be quantified by the release of inorganic phosphate (Pi).
-
Prepare a reaction mixture containing the gastric vesicles, a buffer (e.g., HEPES-Tris), MgCl2, and KCl.
-
Add the test compound (e.g., a trifluoroethoxypyridine derivative) at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a quenching solution (e.g., dodecyl sulfate).
-
Measure the amount of Pi released using a colorimetric method, such as the molybdate-based assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of H+/K+ ATPase activity for each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[18]
-
Antimicrobial and Antifungal Targets
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antifungal agents. Trifluoroethoxypyridine derivatives have shown promise in this area, targeting various essential microbial pathways.[9][19]
Fungal Ergosterol Biosynthesis
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for fungal membrane integrity and fluidity, making its biosynthetic pathway an attractive target for antifungal drugs.[4][20] The azole class of antifungals, for instance, targets lanosterol 14-alpha-demethylase (CYP51), a key enzyme in this pathway.[21]
Mechanism of Action: Trifluoroethoxypyridine-containing compounds can be designed to inhibit key enzymes in the ergosterol biosynthesis pathway, such as CYP51 or sterol C-14 reductase (Erg24).[16] By blocking these enzymes, the derivatives disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromised cell membrane function, ultimately resulting in fungistatic or fungicidal activity.
Experimental Protocol: Ergosterol Quantitation Assay
This spectrophotometric method allows for the quantification of ergosterol content in Candida albicans cells following treatment with a test compound.[4][22]
-
Cell Culture and Treatment:
-
Grow C. albicans in a suitable broth medium to mid-log phase.
-
Inoculate fresh media containing serial dilutions of the trifluoroethoxypyridine derivative with the yeast culture. Include a drug-free control.
-
Incubate for 16-24 hours at 35°C.
-
-
Sterol Extraction:
-
Harvest the cells by centrifugation and wash with sterile water.
-
Saponify the cell pellet by adding alcoholic potassium hydroxide and incubating at 85°C for 1 hour.
-
Extract the non-saponifiable lipids (including ergosterol) by adding n-heptane and sterile water, followed by vigorous vortexing.
-
Collect the n-heptane layer containing the sterols.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the n-heptane extract from 240 to 300 nm using a spectrophotometer.
-
The presence of ergosterol and the late-stage intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.
-
Calculate the ergosterol content based on the absorbance values at specific wavelengths (e.g., 281.5 nm and 230 nm) using established equations.[4]
-
-
Data Analysis:
-
Determine the percentage of ergosterol inhibition at each drug concentration compared to the drug-free control.
-
The Minimum Inhibitory Concentration (MIC) can be defined as the lowest drug concentration causing ≥80% inhibition of ergosterol biosynthesis.[4]
-
Bacterial Dehydrosqualene Synthase (CrtM)
Staphylococcus aureus produces a golden carotenoid pigment, staphyloxanthin, which acts as a virulence factor by protecting the bacterium from oxidative stress and the host's immune response.[6][23] The enzyme dehydrosqualene synthase (CrtM) catalyzes the first committed step in staphyloxanthin biosynthesis and has no human homolog, making it an attractive target for anti-virulence therapy.[6][15]
Mechanism of Action: Inhibitors of CrtM, which shares structural similarity with human squalene synthase, can block the production of staphyloxanthin.[23] This renders the bacteria colorless and more susceptible to killing by host neutrophils and oxidative stress, without directly killing the bacteria, which may reduce the selective pressure for resistance.[23]
Ion Channels: Modulating Pain Signaling
Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes, playing crucial roles in nerve impulse transmission.
Transient Receptor Potential Vanilloid 1 (TRPV1)
TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons. It is activated by various noxious stimuli, including heat, acid, and capsaicin (the pungent compound in chili peppers), and is a key player in pain perception and neurogenic inflammation.[6][8] Antagonists of TRPV1 are therefore being investigated as novel analgesics.[8]
Mechanism of Action: Trifluoroethoxypyridine derivatives have been incorporated into potent TRPV1 antagonists.[8] These compounds competitively block the channel, preventing its activation by endogenous and exogenous agonists. This inhibition of TRPV1 reduces the depolarization of nociceptive neurons, thereby dampening the transmission of pain signals.[3]
Signaling Pathway:
Caption: TRPV1 channel activation and antagonism in a sensory neuron.
General Methodologies for Target Identification
When the biological target of a novel trifluoroethoxypyridine derivative is unknown, several experimental strategies can be employed for its identification and validation.
Workflow for Target Identification:
Caption: General workflow for biological target identification.
Brief Overview of Key Techniques:
-
Affinity Chromatography: This method involves immobilizing the trifluoroethoxypyridine derivative on a solid support (e.g., agarose beads). A cell lysate is then passed over this support, and proteins that bind to the compound are captured. These proteins are then eluted and identified by mass spectrometry.[2][10]
-
Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the principle that when a small molecule binds to its protein target, it can stabilize the protein's structure, making it more resistant to proteolysis. In this technique, a cell lysate is treated with the compound and then subjected to limited digestion by a protease. The target protein, being protected by the bound ligand, will remain intact while other proteins are degraded. The protected protein can then be identified by gel electrophoresis and mass spectrometry.[2][10]
Conclusion
The trifluoroethoxypyridine scaffold is a testament to the power of strategic fluorination in medicinal chemistry. Its ability to enhance crucial drug-like properties has enabled the development of potent and selective modulators for a wide array of biological targets. From the intricate signaling networks of protein kinases and the precise machinery of ion channels to the essential metabolic pathways of pathogenic microbes, trifluoroethoxypyridine derivatives have demonstrated significant therapeutic potential. The experimental frameworks provided in this guide offer a starting point for researchers to explore and validate the biological activities of novel compounds bearing this privileged motif, paving the way for the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dehydrosqualene Desaturase as a Novel Target for Anti-Virulence Therapy against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mybiosource.com [mybiosource.com]
- 14. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In silico investigation of cholesterol-lowering drugs to find potential inhibitors of dehydrosqualene synthase in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Inhibition of Gastric H+,K+-ATPase Activity in Vitro by Dissolution Media of Original Brand-Name and Generic Tablets of Lansoprazole, a Proton Pump Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. researchgate.net [researchgate.net]
- 23. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fluorinated Pyridine Carbonitriles: Synthesis, Reactivity, and Applications
Introduction: The Strategic Value of Fluorine and Cyano Moieties in Pyridine Scaffolds
The pyridine ring is a cornerstone of medicinal chemistry, appearing in over 100 FDA-approved drugs.[1] Its strategic functionalization is a key driver of modern drug discovery. Among the most impactful modifications is the introduction of fluorine atoms and carbonitrile groups. Fluorine, the most electronegative element, offers a unique toolset for modulating molecular properties. Its introduction can enhance metabolic stability, increase binding affinity by forming specific non-covalent interactions, and alter the basicity (pKa) of the pyridine nitrogen.[1][2][3][4] This fine-tuning of physicochemical properties is critical for optimizing a drug candidate's pharmacokinetics and pharmacodynamics.[2][5]
The carbonitrile (cyano) group, a potent electron-withdrawing group, further influences the electronic character of the pyridine ring. It serves as a versatile synthetic handle for a variety of chemical transformations and can act as a hydrogen bond acceptor in ligand-receptor interactions. When combined, the fluorine and carbonitrile functionalities on a pyridine scaffold create a class of compounds—fluorinated pyridine carbonitriles—with significant potential in medicinal chemistry, agrochemicals, and materials science.[6][7] This guide provides an in-depth review of their synthesis, chemical reactivity, applications, and safe handling for researchers and professionals in drug development.
Part 1: Synthetic Methodologies
The synthesis of fluorinated pyridine carbonitriles can be approached through several strategic pathways. The choice of method depends on the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups on the molecule.
Strategy 1: Late-Stage C-H Fluorination
One of the most powerful modern techniques is the direct, late-stage fluorination of C-H bonds. This allows for the introduction of fluorine onto complex, pre-assembled pyridine carbonitrile scaffolds. A leading method utilizes silver(II) fluoride (AgF₂) for the site-selective fluorination of the C-H bond adjacent to the pyridine nitrogen (C2 position).[8][9]
Causality of Experimental Choice: This method is chosen for its exceptional regioselectivity and mild reaction conditions, which are often compatible with a wide range of sensitive functional groups.[8][9] The reaction proceeds via a pathway analogous to the classic Chichibabin amination, where the pyridine nitrogen directs the functionalization to the ortho position.[8] This makes it an ideal strategy for rapidly generating novel analogs for structure-activity relationship (SAR) studies from a common precursor.
Caption: A typical experimental workflow for late-stage C-H fluorination.
Experimental Protocol: Selective C2-Fluorination of a Pyridine Carbonitrile
-
Materials: Pyridine carbonitrile substrate (1.0 eq), Silver(II) fluoride (AgF₂, 1.5 eq), Acetonitrile (MeCN, 0.1 M).
-
Step 1: Reaction Setup: To a dry flask under an inert atmosphere (e.g., nitrogen), add the pyridine carbonitrile substrate and acetonitrile.
-
Step 2: Reagent Addition: In a single portion, add AgF₂ to the stirred solution at room temperature. The mixture will typically darken.
-
Step 3: Reaction: Stir the reaction vigorously at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1 hour.[8]
-
Step 4: Quenching and Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble silver salts, washing the pad with additional ethyl acetate.
-
Step 5: Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Step 6: Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Step 7: Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-fluoropyridine carbonitrile.
Strategy 2: Ring Construction and Cyclization
An alternative to functionalizing a pre-existing ring is to construct the fluorinated pyridine ring from acyclic precursors that already contain the necessary atoms.
-
Rh(III)-Catalyzed C-H Functionalization: This method involves the reaction of α-fluoro-α,β-unsaturated oximes with alkynes to build the multi-substituted 3-fluoropyridine core in a single step.[10] This approach offers high regioselectivity, especially with terminal alkynes.[10]
-
Photoredox-Mediated Coupling: Diversely substituted 3-fluoropyridines can be synthesized from α,α-difluoro-β-iodoketones and silyl enol ethers.[1] The reaction proceeds via a photoredox-catalyzed coupling followed by a one-pot condensation with ammonium acetate to form the pyridine ring.[1]
Strategy 3: Nucleophilic Aromatic Substitution (SNAr)
In highly fluorinated systems, such as perfluoropyridines, fluorine atoms can be sequentially displaced by nucleophiles. While less common for introducing the first fluorine, this is a key reaction for modifying polyfluorinated pyridines. The cyano group's strong electron-withdrawing nature activates the ring for such substitutions. The substitution generally occurs at the 4-position (para) relative to the nitrogen, which produces the most stable Meisenheimer intermediate.[11]
Summary of Synthetic Strategies
| Strategy | Key Reagents/Method | Position Selectivity | Key Advantages |
| Late-Stage C-H Fluorination | AgF₂ | C2 (ortho to N) | Mild conditions, late-stage functionalization, broad substrate scope.[8][9] |
| Electrophilic Fluorination | Selectfluor® | Varies | Can fluorinate activated dihydropyridine precursors.[12] |
| Ring Construction | Rh(III) catalysis, Photoredox | C3 | Builds highly substituted rings, good regiocontrol.[1][10] |
| Diazotization-Fluorination | Anhydrous HF | Varies | Classic method (Balz-Schiemann type) from aminopyridines.[6] |
Part 2: Chemical Reactivity
The interplay between the electronegative fluorine atom(s) and the electron-withdrawing cyano group governs the reactivity of the pyridine ring.
Caption: Reactivity map of fluorinated pyridine carbonitriles.
Nucleophilic Aromatic Substitution (SNAr)
Fluorine is an excellent leaving group in SNAr reactions. 2- and 4-fluoropyridines are particularly susceptible to nucleophilic attack, more so than their 3-fluoro counterparts.[1] This reactivity allows the 2-fluoropyridines generated from C-H fluorination to be readily converted into a diverse range of 2-substituted pyridines (e.g., ethers, amines, thioethers), providing a powerful two-step strategy for functionalization.[8]
Transformations of the Carbonitrile Group
The cyano group is a versatile functional handle that can be transformed into other key functionalities:
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, a valuable group for drug design (e.g., for salt formation or as a pharmacophore).
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reagents like H₂/catalyst or lithium aluminum hydride, introducing a basic center.
-
Cycloaddition: Reaction with sodium azide can convert the nitrile into a tetrazole ring, which is often used in medicinal chemistry as a bioisostere for a carboxylic acid.
Part 3: Applications in Drug Discovery and Materials Science
The unique electronic properties conferred by fluorine and cyano groups make these scaffolds highly valuable in applied chemistry.
Medicinal Chemistry
The incorporation of fluorine into pyridine-based drugs is a well-established strategy to enhance their therapeutic profile.[2][5] Fluorine can block sites of metabolism, thereby increasing a drug's half-life, and can modulate the pKa of the pyridine nitrogen to optimize target binding or improve cell permeability.[1][3][4] Numerous FDA-approved drugs contain fluorinated pyridine cores.[2][5] The addition of a carbonitrile provides a key interaction point (hydrogen bond acceptor) and a synthetic handle for further modification. These derivatives are actively explored for anticancer, antidiabetic, and anti-Alzheimer's activities.[2][5]
| Drug / Candidate Class | Therapeutic Area | Role of Fluorinated Pyridine Carbonitrile |
| Kinase Inhibitors | Oncology | Core scaffold for binding in the ATP pocket; fluorine enhances potency and selectivity. |
| GPCR Modulators | CNS Disorders | Modulates pKa for optimal receptor interaction and blood-brain barrier penetration. |
| Enzyme Inhibitors | Various | Fluorine blocks metabolic oxidation; nitrile engages in key binding interactions. |
Materials Science
The strong dipole moments and potential for intermolecular interactions make fluorinated pyridine carbonitriles interesting building blocks for functional materials. For example, cyanobiphenyls bearing fluorinated tails are used in the design of liquid crystals.[13] The polarity and stability of the fluorinated pyridine carbonitrile core suggest potential applications in organic electronics and nonlinear optics.
Part 4: Spectroscopic Characterization
Unambiguous characterization is critical for any synthetic chemistry program.
-
¹⁹F NMR Spectroscopy: This is the most diagnostic technique. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. For 3-fluoropyridines, the ¹⁹F NMR signal often appears as a doublet of triplets due to coupling with adjacent protons. A typical chemical shift for a 3-fluoropyridine is around -127.0 ppm.[1]
-
¹H and ¹³C NMR Spectroscopy: The presence of fluorine induces characteristic splitting patterns in the spectra of nearby protons and carbons due to ¹H-¹⁹F and ¹³C-¹⁹F coupling. These coupling constants (J-values) provide valuable structural information.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the C≡N stretching vibration.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns that can help confirm the structure.
Part 5: Safety and Handling
Both fluorinating agents and fluorinated organic compounds require careful handling.[14]
-
Fluorinating Agents: Reagents like AgF₂ are moisture-sensitive and should be handled under an inert atmosphere where possible.[9] Electrophilic fluorinating agents (e.g., Selectfluor®) are strong oxidizers. Always consult the Safety Data Sheet (SDS) before use.
-
Pyridine Derivatives: Pyridines are often flammable, volatile, and toxic.[15] Work should be conducted in a well-ventilated chemical fume hood.[16][17]
-
Nitriles: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They can also release highly toxic hydrogen cyanide or gaseous hydrogen fluoride (HF) upon combustion.[16][18]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles (or a face shield for splash risk), a flame-resistant lab coat, and suitable chemical-resistant gloves, must be worn at all times.[14]
-
Waste Disposal: All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers and disposed of according to institutional and local regulations.[14]
Conclusion and Future Outlook
Fluorinated pyridine carbonitriles represent a privileged scaffold class with significant, proven value in drug discovery and growing potential in materials science. Advances in synthetic chemistry, particularly in late-stage C-H functionalization, have made these molecules more accessible than ever before, enabling deeper exploration of their chemical and biological properties. Future research will likely focus on developing even more selective and efficient synthetic methods, expanding the application of these building blocks into new therapeutic areas, and designing novel functional materials based on their unique electronic and physical properties. A thorough understanding of their synthesis, reactivity, and handling is essential for any scientist looking to leverage the power of these versatile compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. aksci.com [aksci.com]
An In-depth Technical Guide to the Spectroscopic Data Interpretation of Substituted Pyridines
Abstract
Substituted pyridines are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The precise characterization of these molecules is paramount to understanding their function and ensuring their quality. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth exploration of the principles and practices for interpreting the spectroscopic data of substituted pyridines. We will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, moving beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. This document is designed to serve as a practical, field-proven reference, empowering scientists to confidently elucidate the structure of novel pyridine derivatives.
The Central Role of Pyridine: A Structural Overview
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, exhibits a unique electronic landscape that is both fascinating and complex. The electronegative nitrogen atom introduces a dipole moment and alters the electron density distribution within the ring, making it electron-deficient, particularly at the α (C2, C6) and γ (C4) positions.[2] This inherent electronic nature, combined with the influence of various substituents, profoundly impacts the molecule's interaction with electromagnetic radiation, giving rise to characteristic spectroscopic signatures. Understanding these fundamental principles is the key to unlocking the structural information encoded within the spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules, and substituted pyridines are no exception. By probing the magnetic environments of ¹H and ¹³C nuclei, we can piece together the molecular framework with high precision.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of a substituted pyridine provides a wealth of information regarding the number, connectivity, and electronic environment of the protons on the pyridine ring and its substituents.
-
Chemical Shifts (δ): The protons on an unsubstituted pyridine ring are deshielded compared to those of benzene and typically appear in the 7.0-9.0 ppm range. The proton at the C2 position is the most deshielded due to its proximity to the electronegative nitrogen atom. The chemical shifts are highly sensitive to the electronic nature of the substituents.[3]
-
Electron-Donating Groups (EDGs) such as -NH₂, -OR, and alkyl groups increase the electron density in the ring, causing the ortho and para protons to be more shielded and shift upfield (to lower ppm values).[3]
-
Electron-Withdrawing Groups (EWGs) like -NO₂ and -CN decrease the electron density, leading to greater deshielding and a downfield shift (to higher ppm values) of the ring protons.[4]
-
-
Coupling Constants (J): Spin-spin coupling between adjacent protons provides invaluable connectivity information. The magnitude of the coupling constant is dependent on the number of bonds separating the protons.
-
³J (ortho coupling): Typically in the range of 4-6 Hz.
-
⁴J (meta coupling): Smaller, around 2-3 Hz.
-
⁵J (para coupling): Generally the smallest, often less than 1 Hz and not always resolved.
-
The characteristic coupling patterns can help determine the substitution pattern on the pyridine ring.
-
Signal Overlap: A common challenge in the ¹H NMR of polysubstituted pyridines is the overlapping of signals in the aromatic region.[3] In such cases, two-dimensional (2D) NMR techniques are indispensable.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton.
-
Chemical Shifts (δ): The carbon atoms in the pyridine ring resonate in the aromatic region of the spectrum, typically between 120 and 150 ppm. Similar to ¹H NMR, the C2 and C6 carbons are the most deshielded. Substituent effects are also pronounced in ¹³C NMR.[5]
-
Quaternary Carbons: Carbons bearing substituents (quaternary carbons) do not have attached protons and thus appear as singlets in a standard ¹³C NMR spectrum. Their definitive assignment often requires 2D NMR techniques.[3]
Advanced 2D NMR Techniques for Unambiguous Assignment
When 1D NMR spectra are insufficient for complete structural elucidation due to signal overlap or ambiguity, a suite of 2D NMR experiments becomes essential.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the tracing of proton connectivity within a spin system, even when the 1D signals are overlapped.[3][9]
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation), providing a powerful tool for assigning protonated carbons.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons and piecing together the entire molecular structure. It shows correlations between protons and carbons that are two or three bonds away.[3][9]
Experimental Protocol: A Standard Workflow for NMR Analysis of a Novel Substituted Pyridine
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted pyridine in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] Ensure the sample is free of particulate matter.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution, characterized by narrow linewidths in a 1D proton spectrum.[3]
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum to assess the overall proton environment and identify the chemical shifts, integrations, and coupling patterns.
-
-
1D ¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments.
-
-
2D COSY Acquisition:
-
Use a standard gradient-enhanced COSY pulse sequence.
-
Set the spectral width to encompass all proton signals.
-
Process the data with appropriate window functions to enhance resolution.
-
-
2D HSQC/HMQC Acquisition:
-
Use a standard gradient-enhanced HSQC or HMQC pulse sequence.
-
Set the ¹H spectral width as in the COSY experiment and the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm for pyridines).
-
-
2D HMBC Acquisition:
-
Use a standard gradient-enhanced HMBC pulse sequence.
-
The parameters will be similar to the HSQC/HMQC experiment, but the pulse sequence is optimized for long-range couplings.[3]
-
-
Data Interpretation:
-
Analyze the 1D spectra to formulate initial hypotheses about the structure.
-
Use the COSY spectrum to establish proton-proton connectivities.
-
Use the HSQC/HMQC spectrum to assign protonated carbons.
-
Use the HMBC spectrum to connect molecular fragments and assign quaternary carbons.
-
Data Presentation: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Pyridines
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Factors Influencing Shift |
| C2/C6 (α) | 8.5 - 9.0 | 148 - 152 | Highly deshielded due to proximity to nitrogen. Sensitive to ortho substituents. |
| C3/C5 (β) | 7.0 - 7.8 | 122 - 126 | Less affected by the nitrogen atom compared to α and γ positions. |
| C4 (γ) | 7.5 - 8.2 | 134 - 138 | Electronically similar to the α positions due to resonance. |
Note: These are general ranges and can be significantly altered by the electronic and steric effects of substituents.[3][6][10]
Visualization: Logical Workflow for NMR-Based Structure Elucidation
Caption: A logical workflow for the elucidation of substituted pyridine structures using a combination of 1D and 2D NMR experiments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the vibrational modes of a molecule, making it an excellent tool for identifying functional groups and confirming the synthesis of target pyridine derivatives.[1]
Characteristic Vibrational Frequencies
The IR spectrum of a substituted pyridine is a superposition of the vibrations of the pyridine ring and its substituents.
-
Pyridine Ring Vibrations:
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[11]
-
C=C and C=N Stretching: These vibrations give rise to a series of bands in the 1650-1400 cm⁻¹ region. The exact positions and intensities are sensitive to the substitution pattern.[11]
-
C-H Out-of-Plane Bending: The pattern of bands in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the pyridine ring.[1]
-
-
Substituent Vibrations: The presence of specific functional groups will give rise to their own characteristic absorption bands. For example:
-
O-H Stretching (Alcohols, Phenols): A broad band in the 3600-3200 cm⁻¹ region.[1]
-
N-H Stretching (Amines, Amides): Bands in the 3500-3300 cm⁻¹ region. Primary amines typically show two bands, while secondary amines show one.[1]
-
C=O Stretching (Carbonyls): A strong absorption in the 1800-1650 cm⁻¹ region, with the exact frequency depending on the type of carbonyl group (e.g., ketone, ester, amide).
-
The interaction between substituents and the pyridine ring, such as complex formation, can also influence the IR spectrum.[12]
Data Presentation: Key IR Vibrational Frequencies for Substituted Pyridines
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3100 - 3000 | Can be weak and may overlap with other signals. |
| C=C and C=N Ring Stretch | 1650 - 1400 | A series of bands, often sharp. The pattern is diagnostic of the substitution. |
| C-H Out-of-Plane Bend | 900 - 650 | The pattern of these bands is highly indicative of the substitution pattern. |
| O-H Stretch (Alcohol/Phenol) | 3600 - 3200 (broad) | Broadening is due to hydrogen bonding.[1] |
| N-H Stretch (Amine/Amide) | 3500 - 3300 | Primary amines show two bands, secondary amines show one.[1] |
| C≡N Stretch (Nitrile) | 2260 - 2220 | A sharp, medium-intensity band. |
| C=O Stretch (Carbonyl) | 1800 - 1650 | A strong, sharp band. The exact position depends on the carbonyl type. |
Reference for table data:[1][11][13]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.[14]
Ionization Techniques
The choice of ionization technique is critical and depends on the volatility and thermal stability of the analyte.
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. This is particularly useful for structural elucidation of relatively small and volatile pyridine derivatives.[15]
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for less volatile and thermally labile molecules. It typically produces protonated molecules [M+H]⁺, providing clear molecular weight information with minimal fragmentation.[16]
Fragmentation Patterns
The fragmentation of the pyridine ring and its substituents under mass spectrometric conditions can provide valuable structural information.
-
Pyridine Ring Fragmentation: The pyridine ring is relatively stable, but it can undergo characteristic fragmentation pathways, such as the loss of HCN.
-
Substituent Fragmentation: The nature of the substituent will dictate the primary fragmentation pathways. For example, substituents attached to the 2-position can exhibit unique fragmentation patterns due to the participation of the ring nitrogen.[17] The fragmentation of more complex pyridine-containing scaffolds, such as pyridine acetohydrazides and imidazo[1,2-a]pyridines, has also been studied in detail.[14][16]
The analysis of pyridine alkaloids in complex mixtures, such as tobacco, often employs specialized mass spectrometry techniques to enhance selectivity and sensitivity.[18][19][20]
Visualization: General Fragmentation Pathways of a Substituted Pyridine
Caption: Generalized fragmentation pathways for a substituted pyridine in mass spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For substituted pyridines, the absorption maxima (λ_max) are influenced by the nature and position of the substituents, as well as the solvent polarity.
-
Electronic Transitions: The UV-Vis spectrum of pyridine typically shows absorptions around 202 nm and 254 nm.[21] These correspond to π → π* and n → π* transitions.
-
Substituent Effects: Substituents that extend the conjugation of the π-system or have lone pairs of electrons that can interact with the ring will cause a bathochromic (red) shift in the absorption maxima. The UV-Vis spectra of pyridine N-oxides and their conjugate acids have also been extensively studied.[22]
-
Applications: While not as structurally informative as NMR or MS, UV-Vis spectroscopy is useful for quantitative analysis, studying complex formation, and probing the electronic properties of pyridine derivatives.[23]
Integrated Spectroscopic Analysis: A Holistic Approach
The most robust structural elucidation is achieved through the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the puzzle, and their combined interpretation leads to a self-validating and trustworthy structural assignment. For instance, the molecular formula obtained from high-resolution mass spectrometry provides the foundation upon which the structural fragments identified by NMR and IR can be assembled. This integrated approach is particularly crucial in the characterization of complex natural products, such as pyridine alkaloids.[24][25]
Conclusion: From Spectra to Structure
The spectroscopic characterization of substituted pyridines is a multifaceted endeavor that requires a deep understanding of the interplay between molecular structure and spectral response. This guide has provided a framework for interpreting NMR, IR, MS, and UV-Vis data, emphasizing the importance of a logical, integrated workflow. By moving beyond simple data correlation to an understanding of the underlying principles, researchers can confidently and accurately elucidate the structures of novel pyridine derivatives, accelerating progress in drug discovery, materials science, and beyond.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. emerypharma.com [emerypharma.com]
- 10. NMR chemical shift prediction of pyridines [stenutz.eu]
- 11. researchgate.net [researchgate.net]
- 12. Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes [opg.optica.org]
- 13. Pyridine [webbook.nist.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. merckmillipore.com [merckmillipore.com]
- 21. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile via Nucleophilic Aromatic Substitution
Application Note: A-08B4
For: Researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated heterocyclic compounds.
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile, a valuable building block in pharmaceutical and agrochemical research. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, displacing the chlorine atom of 6-chloropyridine-3-carbonitrile with the sodium salt of 2,2,2-trifluoroethanol. This guide offers an in-depth examination of the reaction mechanism, a step-by-step experimental protocol, and expert insights to ensure a high-yield, reproducible, and safe laboratory operation.
Introduction: Significance and Synthetic Strategy
The incorporation of fluorine and fluorinated moieties into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. The 2,2,2-trifluoroethoxy group, in particular, is a key pharmacophore. The target molecule, this compound, serves as a critical intermediate for the synthesis of more complex bioactive compounds.
The chosen synthetic route is a nucleophilic aromatic substitution (SNAr). This reaction is particularly effective for pyridines and other electron-deficient aromatic systems.[1] The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the 6-position towards nucleophilic attack, facilitating the displacement of the chloride leaving group. The reaction is analogous to the well-established Williamson ether synthesis, where an alkoxide displaces a halide.[2][3]
Mechanistic Overview: The SNAr Pathway
The synthesis is a two-step, one-pot process founded on the principles of nucleophilic aromatic substitution.
Step 1: Deprotonation and Formation of the Nucleophile
Sodium hydride (NaH), a strong, non-nucleophilic base, is employed to deprotonate the weakly acidic 2,2,2-trifluoroethanol.[4][5] This irreversible acid-base reaction generates the highly nucleophilic sodium 2,2,2-trifluoroethoxide and hydrogen gas (H₂), which bubbles out of the reaction mixture, driving the equilibrium forward.[4][6]
Step 2: Nucleophilic Attack and Ether Formation
The generated trifluoroethoxide anion then acts as the nucleophile, attacking the electron-deficient carbon atom at the 6-position of the 6-chloropyridine-3-carbonitrile ring. While classical SNAr reactions are often depicted as proceeding through a discrete Meisenheimer complex, recent studies suggest that many such reactions, particularly on heteroaromatic systems, may proceed through a concerted mechanism.[7][8] Regardless of the precise transition state, the result is the displacement of the chloride ion and the formation of the desired ether linkage.
Diagram 1: Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol has been optimized for a laboratory scale synthesis, yielding a high purity product.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier |
| 6-Chloropyridine-3-carbonitrile | 33252-28-7 | C₆H₃ClN₂ | >98% | Sigma-Aldrich |
| 2,2,2-Trifluoroethanol | 75-89-8 | C₂H₃F₃O | ≥99% | Oakwood Chemical |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | 60% | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | Fisher Scientific |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | - | Lab Prepared |
| Brine (Saturated Aqueous NaCl) | 7647-14-5 | NaCl | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | - | VWR |
| Silica Gel | 63231-67-4 | SiO₂ | 230-400 mesh | Sorbent Technologies |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Addition funnel
-
Inert gas (Nitrogen or Argon) manifold
-
Ice-water bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step-by-Step Procedure
Safety First: This reaction involves a strong base (NaH) which is highly reactive with water and generates flammable hydrogen gas. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reaction Setup:
-
Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a condenser connected to a nitrogen/argon inlet.
-
Flame-dry the glassware under vacuum and backfill with inert gas to ensure anhydrous conditions.
-
-
Alkoxide Formation:
-
To the flask, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Add anhydrous DMF (50 mL) via syringe.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise via syringe over 15-20 minutes. Causality: A slow addition rate is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. Vigorous bubbling will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes, or until hydrogen evolution ceases. This indicates the complete formation of the sodium 2,2,2-trifluoroethoxide.[6]
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve 6-chloropyridine-3-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF (approx. 20 mL).
-
Add the solution of the substrate to the reaction mixture dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Very carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL) while cooling in an ice bath. Trustworthiness: This step neutralizes any unreacted base and should be done with extreme caution due to potential gas evolution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (100 mL) and water (50 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a solid or a viscous oil.
-
Purify the crude material by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity to a 4:1 hexanes:ethyl acetate mixture.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield this compound as a white to off-white solid.
-
Expected Results
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| Molecular Weight | 202.14 g/mol [9] |
| Purity (by ¹H NMR) | >97% |
Validation and Troubleshooting
-
Incomplete Reaction: If TLC indicates the presence of starting material after the allotted time, the reaction temperature may be too low, or the sodium hydride may be of poor quality. Ensure the NaH is fresh and the reaction is maintained at the specified temperature.
-
Low Yield: Moisture is the primary enemy of this reaction. Ensure all glassware is scrupulously dried and anhydrous solvents are used. Inefficient extraction can also lead to lower yields.
-
Side Product Formation: While this reaction is generally clean, prolonged heating at very high temperatures (>100 °C) can lead to decomposition. Adhere to the recommended temperature range.
Conclusion
The protocol detailed herein provides a reliable and high-yielding method for the synthesis of this compound. By understanding the underlying SNAr mechanism and adhering to the described experimental conditions, researchers can confidently produce this valuable intermediate for applications in medicinal chemistry and materials science.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. orgosolver.com [orgosolver.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [oakwoodchemical.com]
The Versatile Building Block: 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile in Modern Synthesis
Introduction: A Privileged Scaffold for Drug Discovery and Materials Science
In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of designing molecules with enhanced metabolic stability, binding affinity, and unique electronic properties. The pyridine ring, in particular, is a ubiquitous scaffold in a vast array of pharmaceuticals and functional materials.[1] 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile emerges as a highly valuable and versatile building block, combining the desirable attributes of a trifluoroethoxy group with the reactive potential of a nitrile on a pyridine framework. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this powerful synthetic intermediate. We will explore its key chemical transformations with detailed, field-proven protocols, elucidate the rationale behind experimental choices, and showcase its utility in constructing complex molecular architectures.
Core Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 159981-18-7 | [2] |
| Molecular Formula | C₈H₅F₃N₂O | [2] |
| Molecular Weight | 202.14 g/mol | [2] |
| Melting Point | 47-49 °C | [3] |
| Appearance | Solid | [4] |
The trifluoroethoxy group significantly influences the electronic nature of the pyridine ring, enhancing its electrophilicity and providing a lipophilic element. The nitrile group serves as a versatile chemical handle, amenable to a variety of transformations into other key functional groups.
Key Synthetic Transformations and Protocols
This compound is a gateway to a diverse range of functionalized pyridine derivatives. This section details robust protocols for its most critical transformations: reduction of the nitrile to a primary amine and hydrolysis to a carboxylic acid.
Catalytic Reduction to 6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine
The transformation of the nitrile group into a primary aminomethyl group is a fundamental step in the synthesis of many biologically active compounds, providing a key linker for further molecular elaboration. Catalytic hydrogenation using Raney® Nickel is a highly effective and industrially scalable method for this conversion.[5]
-
Catalyst: Raney® Nickel is a high-surface-area nickel catalyst that is particularly effective for the reduction of nitriles to primary amines.[5] Its "spongy" nature allows for high hydrogen adsorption, facilitating the reduction under relatively mild conditions.
-
Solvent: A protic solvent like methanol or ethanol is typically used to facilitate hydrogen transfer and to dissolve the starting material and product.
-
Hydrogen Pressure: While atmospheric pressure can be sufficient, elevated hydrogen pressure (e.g., 70 psi) can significantly increase the reaction rate.
-
Temperature: The reduction is often carried out at room temperature to minimize side reactions.
dot
Caption: Workflow for the catalytic reduction of the nitrile.
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water, washed with methanol)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Celite® or other filter aid
-
Parr shaker or similar hydrogenation apparatus
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a fume hood, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst with three portions of methanol to remove residual water. Caution: Raney® Nickel is pyrophoric when dry and should be handled with care under an inert atmosphere or as a slurry.
-
Reaction Setup: To a suitable pressure vessel (e.g., a Parr shaker flask), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous methanol (approximately 10 mL per gram of starting material).
-
Carefully add the methanol-washed Raney® Nickel catalyst (approximately 1:1 weight ratio with the starting material) to the reaction mixture.
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 70 psi.
-
Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen from the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with several portions of methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the crude 6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure, if necessary.
Hydrolysis to 6-(2,2,2-Trifluoroethoxy)nicotinic Acid
The conversion of the nitrile functionality to a carboxylic acid opens up another avenue for synthetic diversification, allowing for amide bond formation, esterification, and other transformations characteristic of carboxylic acids. Both acidic and basic hydrolysis conditions can be employed, with the choice often depending on the stability of other functional groups in the molecule.[2]
-
Basic Hydrolysis: Using a strong base like sodium hydroxide in an aqueous or aqueous/alcoholic solvent system is a common and effective method for nitrile hydrolysis.[2] The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, followed by tautomerization and further hydrolysis of the resulting amide.
-
Acidic Hydrolysis: Strong mineral acids like hydrochloric acid or sulfuric acid can also effect the hydrolysis of nitriles. The reaction is typically carried out in an aqueous medium at elevated temperatures. The choice between acidic and basic conditions often depends on the overall substrate compatibility.
dot
Caption: Workflow for the basic hydrolysis of the nitrile.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium hydroxide in deionized water (e.g., a 40% aqueous solution).
-
Add this compound (1.0 eq) to the sodium hydroxide solution.
-
Hydrolysis: Heat the reaction mixture to 90-95 °C and stir for approximately 1 hour.[2] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4. The product will precipitate out of solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to afford 6-(2,2,2-Trifluoroethoxy)nicotinic acid. The product can be further purified by recrystallization if necessary.
Applications in Advanced Synthesis
The derivatives of this compound are valuable intermediates in their own right. For instance, the corresponding boronic acid, [6-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid, is a key component in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures. While a specific protocol for the Suzuki-Miyaura coupling of a halide with this boronic acid is not detailed here, general procedures for such transformations are well-established and can be adapted.
Conclusion
This compound is a strategic building block that offers synthetic chemists a reliable entry point to a wide range of functionalized pyridine derivatives. The robust and scalable protocols for the reduction of its nitrile group to a primary amine and its hydrolysis to a carboxylic acid provide access to key intermediates for drug discovery and materials science. By understanding the underlying principles of these transformations and adhering to the detailed experimental procedures outlined in this application note, researchers can effectively harness the synthetic potential of this versatile molecule to accelerate their research and development endeavors.
References
The Lynchpin in Modern Agrochemicals: A Guide to 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile in Synthesis
In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has been a transformative approach to enhancing potency, metabolic stability, and overall efficacy. Within this context, 6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile has emerged as a pivotal building block, most notably in the synthesis of next-generation insecticides. This guide provides an in-depth exploration of this versatile intermediate, offering detailed protocols and scientific insights for researchers, chemists, and professionals in the agrochemical industry.
Introduction: The Strategic Advantage of the Trifluoroethoxy Moiety
The 2,2,2-trifluoroethoxy group is a bioisostere of various functional groups and is frequently employed in medicinal and agrochemical chemistry to modulate a compound's physicochemical properties. Its strong electron-withdrawing nature can significantly impact the reactivity of the pyridine ring, while its lipophilicity can enhance the transport of the final active ingredient across biological membranes. The nitrile group at the 3-position of the pyridine ring serves as a versatile handle for a variety of chemical transformations, making this compound a highly valuable and sought-after intermediate.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅F₃N₂O | [1] |
| Molecular Weight | 202.14 g/mol | [1] |
| CAS Number | 159981-18-7 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 47-49 °C | [3] |
| Boiling Point | 238.8 ± 40.0 °C (Predicted) | [3] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |
Spectroscopic Data: While detailed spectroscopic data can vary slightly based on the solvent and instrument used, typical characterization would involve:
-
¹H NMR: Resonances corresponding to the protons on the pyridine ring and the methylene protons of the trifluoroethoxy group.
-
¹³C NMR: Signals for the carbon atoms of the pyridine ring, the nitrile group, and the trifluoroethoxy moiety.
-
¹⁹F NMR: A characteristic signal for the trifluoromethyl group.
-
IR Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration.
Synthesis of this compound: A Detailed Protocol
The most common and industrially viable synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the 6-position of the pyridine ring with 2,2,2-trifluoroethanol. The electron-withdrawing nitrile group at the 3-position activates the ring towards nucleophilic attack.
Reaction Scheme
Caption: Synthesis of the target intermediate.
Experimental Protocol
Materials:
-
6-Chloropyridine-3-carbonitrile
-
2,2,2-Trifluoroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,2,2-trifluoroethanol (1.2 equivalents) to anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium trifluoroethoxide.
-
Nucleophilic Aromatic Substitution: In a separate flask, dissolve 6-chloropyridine-3-carbonitrile (1.0 equivalent) in anhydrous DMF.
-
Add the solution of 6-chloropyridine-3-carbonitrile dropwise to the prepared sodium trifluoroethoxide solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound as a white to off-white solid.
Application in Agrochemical Synthesis: The Case of Sulfoxaflor
This compound is a key intermediate in the synthesis of the insecticide sulfoxaflor.[4] Sulfoxaflor is a sulfoximine insecticide that is effective against a broad range of sap-feeding insects.[4]
Synthetic Pathway to Sulfoxaflor
The synthesis of sulfoxaflor from this compound involves several key transformations, including the introduction of the ethyl group, conversion to a thioether, oxidation to a sulfoximine, and finally cyanation.
Caption: Synthetic workflow to Sulfoxaflor.
Key Synthetic Transformations and Protocols (Illustrative)
Protocol 1: Grignard Reaction to form the Ketone Intermediate
-
To a solution of this compound in anhydrous THF at 0 °C, add a solution of methylmagnesium bromide (a Grignard reagent) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ketone intermediate.
Protocol 2: Reduction to the Alcohol Intermediate
-
Dissolve the crude ketone intermediate in methanol.
-
Add sodium borohydride portion-wise at 0 °C.
-
Stir the reaction at room temperature until complete.
-
Quench with water and extract with ethyl acetate.
-
Purify by column chromatography to yield the alcohol intermediate.
Subsequent Steps: The conversion of the alcohol to the thioether, followed by oxidation to the sulfoximine and cyanation, involves specialized reagents and conditions that are often detailed in patent literature. These steps are crucial for the construction of the final sulfoximine pharmacophore.
Other Potential Applications in Agrochemicals
While the synthesis of sulfoxaflor is the most prominent application of this compound, its structural motifs suggest its potential as an intermediate for other novel agrochemicals. The trifluoroethoxypyridine core is present in other active ingredients, and the nitrile group can be transformed into a variety of other functional groups, such as amines, amides, and carboxylic acids, opening avenues for the synthesis of new herbicides, fungicides, and insecticides. For instance, fluorinated pyridine intermediates are key in the synthesis of the mesoionic insecticide triflumezopyrim.[5][6]
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern agrochemical research. Its synthesis, primarily through a robust nucleophilic aromatic substitution, provides access to a key building block for highly effective insecticides like sulfoxaflor. The detailed protocols and insights provided in this guide are intended to empower researchers to utilize this valuable intermediate to its full potential, paving the way for the discovery and development of the next generation of crop protection agents.
References
- 1. This compound [oakwoodchemical.com]
- 2. shop.bio-connect.nl [shop.bio-connect.nl]
- 3. This compound | 159981-18-7 [chemicalbook.com]
- 4. Discovery and characterization of sulfoxaflor, a novel insecticide targeting sap-feeding pests. | Semantic Scholar [semanticscholar.org]
- 5. A new benchmark for rice planthopper control – Triflumezopyrim | [engebiotech.com]
- 6. WO2024040111A1 - Process for the preparation and isolation of intermediates of certain mesoionic pesticides - Google Patents [patents.google.com]
Application Note: Strategic Use of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile for the Generation of Diverse Compound Libraries
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile as a foundational scaffold for constructing diverse and pharmacologically relevant compound libraries. We delve into the unique physicochemical properties conferred by the trifluoroethoxy and cyano-pyridine moieties, offering detailed, field-proven protocols for key chemical transformations. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol is a self-validating system for robust library production.
Introduction: The Strategic Value of a Privileged Scaffold
The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its ability to act as a bioisostere of a benzene ring while introducing a hydrogen bond acceptor and improving aqueous solubility makes it a highly sought-after motif in drug design.[1] The utility of this core can be significantly enhanced through strategic substitution.
This compound is an exemplary building block engineered for modern drug discovery. It incorporates two critical functionalities:
-
The 2,2,2-Trifluoroethoxy Group: The incorporation of fluorine, particularly as a trifluoromethyl (-CF3) or related group, is a well-established strategy to enhance key drug-like properties.[3][4] The trifluoroethoxy moiety increases lipophilicity, which can improve cell membrane permeability.[3] Crucially, it often enhances metabolic stability by blocking potential sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[3]
-
The 3-Carbonitrile Group: The nitrile (-C≡N) is a versatile and powerful chemical handle. It is relatively stable but can be readily transformed into a variety of other functional groups, including primary amines, amides, carboxylic acids, and various heterocycles.[5][6] This makes it an ideal anchor point for divergent library synthesis, allowing for the rapid generation of analogues from a common intermediate.
This guide will explore the practical applications of this scaffold, providing robust protocols to unlock its full potential in the creation of novel chemical entities.
Physicochemical Profile and Reactivity
Understanding the inherent properties of the scaffold is fundamental to its effective use.
| Property | Value | Source |
| IUPAC Name | 6-(2,2,2-trifluoroethoxy)nicotinonitrile | [7] |
| CAS Number | 159981-18-7 | [8][9] |
| Molecular Formula | C₈H₅F₃N₂O | [8] |
| Molecular Weight | 202.14 g/mol | [8] |
| Melting Point | 47-49°C | [9] |
| Appearance | Colorless to light yellow solid | [5][10] |
Reactivity Insights: Both the trifluoroethoxy and nitrile groups are strongly electron-withdrawing. This electronic profile renders the pyridine ring electron-deficient, which influences its reactivity. The primary site for chemical diversification on this scaffold is the nitrile group, which serves as a linchpin for library development.
Application I: Reduction of the Nitrile for Amine and Amide Libraries
The conversion of the nitrile to a primary aminomethyl group introduces a basic center, a common feature in many bioactive molecules, and provides a new point for diversification via acylation.
Workflow for Amine/Amide Library Synthesis
The following diagram outlines the two-stage strategy to first produce the key amine intermediate and subsequently use it in a parallel synthesis workflow to generate a diverse amide library.
Caption: Workflow for Amide Library Generation.
Protocol 3.1: Synthesis of [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine
This protocol details the catalytic hydrogenation of the nitrile group. Raney Nickel is an effective and economical catalyst for this transformation.
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (approx. 50% slurry in water, ~0.2 eq by weight)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Ammonia (7N solution in MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 2.0 g) three times with anhydrous EtOH (3 x 20 mL) to remove water.
-
Reaction Setup: To a high-pressure hydrogenation vessel, add this compound (e.g., 10.1 g, 50 mmol). Add anhydrous EtOH (150 mL) and the 7N methanolic ammonia solution (25 mL).
-
Expertise Note: The addition of ammonia is critical. It prevents the formation of secondary and tertiary amines by minimizing the reaction of the newly formed primary amine with reaction intermediates.
-
-
Hydrogenation: Carefully add the washed Raney Nickel catalyst to the vessel. Seal the vessel, purge it three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 50-100 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS by checking for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Trustworthiness Note: Do not allow the Raney Nickel catalyst to dry on the filter paper, as it can be pyrophoric. Immediately quench the filter cake with water.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine. The product can be purified by silica gel chromatography or distillation under reduced pressure to afford the pure primary amine.
Protocol 3.2: Parallel Synthesis of an Amide Library
This protocol describes a general method for parallel amide bond formation using the amine intermediate and a library of diverse carboxylic acids.
Procedure (per well in a 96-well plate):
-
To a well, add a solution of a unique carboxylic acid (1.2 eq) in DMF.
-
Add a solution of a coupling agent, such as HATU (1.2 eq), and a base, such as DIPEA (2.5 eq), in DMF.
-
Add a solution of [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine (1.0 eq) in DMF.
-
Seal the plate and shake at room temperature for 12-18 hours.
-
Upon completion, the library can be purified using parallel HPLC or other high-throughput methods.
Application II: Nitrile as a Gateway to Heterocyclic Scaffolds
The nitrile group is a superb precursor for constructing five-membered heterocycles like oxadiazoles and thiadiazoles, which are themselves important pharmacophores. This strategy dramatically increases the structural diversity of the resulting library.[11][12]
Divergent Pathways from the Nitrile Group
The nitrile functionality can be transformed into several key intermediates or final products, each opening a new branch of chemical space for library development.
Caption: Divergent synthesis pathways from the nitrile group.
Protocol 4.1: Synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinamide
Controlled hydrolysis of the nitrile yields the corresponding primary amide, nicotinamide. This transformation can be achieved with high selectivity using a manganese dioxide catalyst.[13]
Materials:
-
This compound (1.0 eq)
-
Manganese Dioxide (MnO₂), activated (0.1-0.2 eq)
-
Water
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (e.g., 4.04 g, 20 mmol) in water (50 mL).
-
Catalyst Addition: Add activated MnO₂ (e.g., 3.48 g, 40 mmol) to the suspension.
-
Expertise Note: The activity of commercial MnO₂ can vary. It is crucial to use a high-purity, activated form. The reaction is a heterogeneous catalysis, so efficient stirring is essential for good conversion.
-
-
Reaction: Heat the mixture to reflux (100-105°C) and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Filter the hot solution through Celite® to remove the MnO₂ catalyst and wash the filter cake with hot water.
-
Isolation: Cool the filtrate in an ice bath to precipitate the product. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield pure 6-(2,2,2-Trifluoroethoxy)nicotinamide.[13]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of compound libraries in drug discovery. The strategic placement of a metabolically robust trifluoroethoxy group and a chemically tractable nitrile handle on a privileged pyridine scaffold provides an excellent starting point for generating novel molecules with desirable drug-like properties. The protocols outlined in this guide offer reliable and scalable methods for key transformations, enabling the rapid exploration of vast chemical space and accelerating the journey from hit identification to lead optimization.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. This compound | 159981-18-7 [sigmaaldrich.com]
- 8. This compound [oakwoodchemical.com]
- 9. This compound | 159981-18-7 [amp.chemicalbook.com]
- 10. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. The following question-and-answer format addresses common challenges and provides experimentally-grounded solutions to improve your reaction yield and purity.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is consistently low. What are the most common causes?
Low yields in the synthesis of this compound, which is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, can stem from several factors. The reaction involves the displacement of a leaving group (commonly a halide like chlorine) on the pyridine ring by the trifluoroethoxide anion.
Core Issues to Investigate:
-
Inefficient Deprotonation of 2,2,2-Trifluoroethanol: The reaction requires the formation of the trifluoroethoxide nucleophile. If the base used is not strong enough to fully deprotonate the alcohol, the concentration of the active nucleophile will be low, leading to a sluggish reaction.[1][2][3]
-
Poor Leaving Group: While chlorine is a common leaving group, the reactivity order in SNAr reactions on pyridines is often F > Cl ≈ Br > I.[4][5] If your starting material has a less suitable leaving group, the reaction rate will be significantly slower.
-
Suboptimal Reaction Conditions: SNAr reactions can be sensitive to both temperature and solvent choice.[4] Insufficient temperature may not provide the necessary activation energy, while the wrong solvent can hinder the reaction by poorly solvating the reactants or stabilizing the intermediate Meisenheimer complex.[4][6]
-
Side Reactions: Competing side reactions, such as reaction of the nucleophile at other positions or decomposition of starting materials or products under the reaction conditions, can consume reactants and lower the yield of the desired product.
Question 2: I'm observing multiple spots on my TLC plate. What are the likely side products?
The presence of multiple spots on a TLC plate indicates the formation of side products. In the context of this synthesis, common side products include:
-
Unreacted Starting Material: Incomplete conversion will result in the presence of the starting 6-halopyridine-3-carbonitrile.
-
Hydrolysis Product: If there is residual water in the reaction mixture, the trifluoroethoxide can be hydrolyzed back to trifluoroethanol, and the 6-halopyridine-3-carbonitrile can be hydrolyzed to 6-hydroxypyridine-3-carbonitrile, particularly at elevated temperatures.
-
Products of C-alkylation: While O-alkylation is the desired pathway, under certain conditions, alkali phenoxides (and by extension, pyridin-oxides) can undergo C-alkylation.[7]
A systematic approach to identifying these byproducts involves running co-spots with your starting material and authentic samples of potential side products if available.
Question 3: How do I choose the optimal base for this reaction?
The choice of base is critical for the efficient generation of the trifluoroethoxide nucleophile. The pKa of 2,2,2-trifluoroethanol is approximately 12.4. Therefore, a base with a conjugate acid pKa significantly higher than this value is required for complete deprotonation.
| Base | Common Form | pKa of Conjugate Acid | Suitability & Comments |
| Sodium Hydride | NaH | ~36 (H₂) | Excellent choice. Irreversibly deprotonates the alcohol, and the hydrogen gas byproduct is easily removed.[3] |
| Potassium Hydride | KH | ~36 (H₂) | Excellent choice. Similar to NaH in reactivity.[7] |
| Sodium metal | Na | N/A | Effective, but can be hazardous. Reacts with the alcohol to form the alkoxide and hydrogen gas. Requires careful handling. |
| Potassium tert-butoxide | K OtBu | ~19 (t-BuOH) | Good choice. A strong, non-nucleophilic base that is soluble in many organic solvents. |
| Sodium Hydroxide | NaOH | ~15.7 (H₂O) | Less ideal. The pKa of its conjugate acid is close to that of the alcohol, leading to an unfavorable equilibrium and incomplete deprotonation. |
| Potassium Carbonate | K₂CO₃ | ~10.3 (HCO₃⁻) | Generally unsuitable. Not a strong enough base to effectively deprotonate 2,2,2-trifluoroethanol. |
Recommendation: Sodium hydride (NaH) is often the preferred base for this transformation due to its high basicity and the clean nature of the reaction.
Question 4: What is the best solvent system for this synthesis?
Polar aprotic solvents are generally the best choice for SNAr reactions.[6] They can solvate the cation of the alkoxide salt while leaving the nucleophilic anion relatively "bare" and more reactive.
| Solvent | Properties | Recommendation |
| Dimethylformamide (DMF) | Polar aprotic, high boiling point | Highly recommended. Excellent for solvating ions and can be heated to high temperatures to drive the reaction. |
| Dimethyl sulfoxide (DMSO) | Polar aprotic, high boiling point | Highly recommended. Similar to DMF in its properties and effectiveness.[7][8] |
| Tetrahydrofuran (THF) | Polar aprotic, lower boiling point | Good choice. Often used with NaH. The reaction may require longer times or higher temperatures (if using a sealed vessel).[8] |
| Acetonitrile (MeCN) | Polar aprotic, lower boiling point | Suitable. Can be a good solvent, but may be less effective than DMF or DMSO for sluggish reactions.[6] |
Key Consideration: Ensure the chosen solvent is anhydrous, as water can quench the alkoxide and lead to side reactions.
Section 2: Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
-
6-Chloropyridine-3-carbonitrile
-
2,2,2-Trifluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Step-by-Step Procedure:
-
Preparation of the Trifluoroethoxide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) to the stirred DMF.
-
Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium trifluoroethoxide.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve 6-chloropyridine-3-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 6-chloropyridine-3-carbonitrile to the flask containing the sodium trifluoroethoxide.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Section 3: Mechanistic Insights & Visualizations
The synthesis of this compound proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The trifluoroethoxide anion, a potent nucleophile, attacks the electron-deficient carbon atom at the 6-position of the pyridine ring. This position is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the nitrile group.[9][10] This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and onto the electronegative nitrogen atom, which provides significant stabilization.[9]
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
The aromaticity of the pyridine ring is restored by the elimination of the leaving group (chloride). This step is typically fast and results in the formation of the final product.
Caption: SNAr mechanism for the synthesis.
Troubleshooting Low Yield: A Decision Tree
If you are experiencing low yields, the following decision tree can help you systematically troubleshoot the issue.
Caption: Decision tree for troubleshooting low yields.
Section 4: Advanced Optimization Strategies
Phase-Transfer Catalysis (PTC)
For reactions that are sluggish or require harsh conditions, phase-transfer catalysis can be a powerful tool to improve yield and reaction rate.[11][12][13] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the trifluoroethoxide anion from a solid or aqueous phase into the organic phase where the 6-halopyridine-3-carbonitrile is dissolved.[14][15]
Advantages of PTC:
-
Milder reaction conditions.
-
Increased reaction rates.
-
Can eliminate the need for strictly anhydrous solvents.[11]
-
Simplified work-up procedures.[11]
PTC Workflow:
-
Combine 6-chloropyridine-3-carbonitrile, 2,2,2-trifluoroethanol, a solid base (e.g., powdered NaOH or KOH), and a catalytic amount of a phase-transfer catalyst in a suitable organic solvent (e.g., toluene, chlorobenzene).
-
Heat the biphasic mixture with vigorous stirring.
-
Monitor the reaction by TLC.
-
Perform a standard aqueous work-up and purification.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Khan Academy [khanacademy.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. tailoredread.com [tailoredread.com]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. fzgxjckxxb.com [fzgxjckxxb.com]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 15. Phase transfer catalysis (PTC) - operachem [operachem.com]
Technical Support Center: Purification of Crude 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the purification of crude 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile via recrystallization. We will address common challenges and provide a robust, field-proven protocol to achieve high purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered prior to and during the recrystallization process.
Q1: What makes recrystallization a suitable purification method for this specific compound?
A: Recrystallization is an ideal technique for purifying solid organic compounds like this compound. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1] For this molecule, its moderate polarity, conferred by the pyridine ring, nitrile group, and trifluoroethoxy moiety, allows for the selection of common organic solvents where it is highly soluble when hot but poorly soluble when cold. This sharp solubility gradient is the key to effective purification and high recovery.[2][3]
Q2: How do I select the best solvent for recrystallization?
A: The ideal solvent should dissolve the compound completely when hot (near its boiling point) and very little when cold (at room temperature or in an ice bath).[1] For this compound, which has a reported melting point of 47-49°C, solvents with moderate polarity are excellent starting points.[4] A solvent pair, such as isopropanol/water or ethanol/hexane, is often effective. In this system, the compound is dissolved in a minimum amount of the "good" (highly solubilizing) solvent, and the "poor" (low solubilizing) solvent is added dropwise to the hot solution until turbidity appears, which is then clarified by adding a few more drops of the good solvent.[5]
Q3: My crude material is slightly colored. Do I need to decolorize it first?
A: Yes, if the desired final product is a white or colorless solid. Colored impurities are typically large, polar molecules that can be removed by adding a small amount of activated carbon (charcoal) to the hot solution before filtration.[1][2] Use charcoal sparingly—about 1-2% of the solute's weight—as excessive use can adsorb your target compound and significantly reduce the yield.[6]
Q4: What is a reasonable expectation for yield?
A: A successful recrystallization will inevitably result in some loss of product, as the compound retains some solubility in the cold solvent (mother liquor).[7] A yield between 70-90% is generally considered good. A yield below 70% may indicate that too much solvent was used or the cooling process was not efficient enough.[6]
Part 2: Troubleshooting Guide
This section provides direct answers to specific experimental problems.
Q5: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[5][8] This is common for lower-melting point compounds like yours (m.p. 47-49°C)[4].
-
Cause: The solution is too concentrated, or the cooling is too rapid.
-
Solution 1: Reheat the mixture to redissolve the oil. Add a small amount (5-10% more) of the hot solvent to decrease the saturation point. Allow the solution to cool much more slowly. Insulating the flask can promote slow cooling and favor crystal formation.[9]
-
Solution 2: If using a solvent pair, you may have added too much of the "poor" solvent. Reheat the solution and add more of the "good" solvent until the solution is clear, then cool slowly.[5]
Q6: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
A: This is a common issue, often caused by either using too much solvent or the solution becoming supersaturated.[8][9]
-
Solution 1 (Too much solvent): If you've used too much solvent, the solution is not saturated enough for crystals to form. Gently heat the solution and evaporate some of the solvent to reduce the volume. Then, allow it to cool again.[9]
-
Solution 2 (Supersaturation): The solution needs a nucleation site to begin crystallization.[9]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass provide a surface for crystal growth.[9]
-
Seeding: If you have a small crystal of the pure product, add it to the solution. This "seed crystal" will act as a template for other crystals to grow upon.[7]
-
Extreme Cooling: As a last resort, place the flask in an ice-salt bath for a short period to induce crystallization.[5]
-
Q7: My final product is still impure after recrystallization. What happened?
A: Impurities can be carried through if the crystallization process happens too quickly or if the crystals are not washed properly.
-
Cause 1 (Rapid Crystallization): If the solution cools too fast, impurities can become trapped within the crystal lattice.[6] A slow, controlled cooling process is crucial for forming pure crystals.[2]
-
Cause 2 (Insufficient Washing): The surface of the crystals will be coated with the impurity-rich mother liquor. It is essential to wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove these residual impurities without dissolving a significant amount of the product.[7][10]
Q8: My recovery is very low (<50%). How can I improve it?
A: Low recovery is typically due to using too much solvent, washing with solvent that isn't cold enough, or filtering the solution while it is too cold.
-
Solution 1 (Minimize Solvent): Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[7] Working with smaller volumes can be challenging but is key to maximizing yield.
-
Solution 2 (Ice-Cold Wash): Always use ice-cold solvent to wash the crystals during vacuum filtration. Warmer solvent will redissolve a portion of your purified product.[7]
-
Solution 3 (Hot Filtration): If you perform a hot gravity filtration to remove insoluble impurities, ensure the solution, funnel, and receiving flask are all hot to prevent premature crystallization and loss of product on the filter paper.[5]
Part 3: Data & Visualization
Solvent Selection Guide
The choice of solvent is critical for successful recrystallization. The following table provides a starting point for solvent screening for this compound.
| Solvent System | Type | Boiling Point (°C) | Suitability & Rationale |
| Isopropanol (IPA) | Single Solvent | 82.6 | Good potential. The compound's polarity is compatible with alcohols. A high boiling point allows for a wide temperature gradient. |
| Ethanol (EtOH) | Single Solvent | 78.4 | Similar to IPA, often a good choice for moderately polar compounds. |
| Acetonitrile | Single Solvent | 82.0 | A polar aprotic solvent that can be effective for nitrogen-containing heterocycles.[5] |
| Toluene | Single Solvent | 110.6 | May be a good choice if the compound is less polar than anticipated. High boiling point is advantageous. |
| IPA / Water | Solvent Pair | Variable | Excellent choice. The compound should be soluble in hot IPA. Water acts as the anti-solvent to induce crystallization upon cooling. |
| Ethanol / Hexane | Solvent Pair | Variable | A classic polar/non-polar pair. The compound is soluble in ethanol, while hexane reduces the solubility upon addition.[11] |
Experimental Workflow Diagram
Caption: General workflow for purification by recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization issues.
Part 4: Detailed Experimental Protocol
This protocol is a robust starting point for the purification of this compound.
Safety Precautions:
-
Always work in a well-ventilated fume hood.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]
-
Consult the Safety Data Sheet (SDS) for this compound before beginning work. It is harmful if swallowed and causes skin and eye irritation.[4][14]
Protocol:
-
Solvent Selection: Begin by performing small-scale solubility tests in test tubes with the solvents listed in the table above to confirm the best choice. For this guide, we will proceed with an Isopropanol (IPA)/Water solvent pair.
-
Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar or boiling chips.
-
On a hot plate, add a minimum amount of hot IPA dropwise while stirring until the solid just dissolves. Record this volume.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.
-
Pour the hot solution through the filter paper quickly to minimize cooling and premature crystallization.[5]
-
-
Crystallization:
-
To the clear, hot IPA solution, add deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy (turbid).
-
Add 1-2 more drops of hot IPA to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
-
Collection and Washing:
-
Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of ice-cold IPA.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small portion (2-3 mL) of ice-cold IPA to rinse away the mother liquor.[10] It is critical that the wash solvent is as cold as possible.[7]
-
Break the vacuum before adding the wash solvent to ensure the entire crystal cake is rinsed, then reapply the vacuum.[10]
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a watch glass, break up any large clumps, and allow them to air dry completely in a fume hood or in a vacuum oven at a low temperature (<40°C).
-
Determine the final mass and calculate the percent recovery. Confirm purity by measuring the melting point and comparing it to the literature value (47-49°C).[4]
-
References
- 1. Recrystallization [sites.pitt.edu]
- 2. Recrystallization [wiredchemist.com]
- 3. mt.com [mt.com]
- 4. This compound [oakwoodchemical.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. acrospharma.co.kr [acrospharma.co.kr]
- 13. chemicalbook.com [chemicalbook.com]
- 14. aksci.com [aksci.com]
Technical Support Center: Synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinonitrile
Welcome to the technical support center for the synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this specific synthesis. The information provided is based on established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Common Side Products and Issues
The synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinonitrile typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 6-halonicotinonitrile, such as 6-chloronicotinonitrile, with 2,2,2-trifluoroethanol in the presence of a base. While seemingly straightforward, several side reactions can occur, leading to impurities and reduced yields.
Issue 1: Incomplete Reaction and Presence of Starting Material
Question: My reaction seems to be sluggish, and upon analysis (TLC, LC-MS), I observe a significant amount of unreacted 6-chloronicotinonitrile. What could be the cause?
Answer:
Incomplete conversion is a frequent issue and can be attributed to several factors related to the reaction's core mechanism, a nucleophilic aromatic substitution.
Causality and Solutions:
-
Insufficient Basicity: The reaction requires a base to deprotonate the 2,2,2-trifluoroethanol, forming the potent nucleophile, sodium 2,2,2-trifluoroethoxide (Na-TFE).[1][2] If the base is too weak or used in insufficient stoichiometric amounts, the concentration of the active nucleophile will be low, leading to a slow or incomplete reaction.
-
Recommended Action: Employ a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the alcohol.[3] Use at least a stoichiometric equivalent, and often a slight excess (1.1-1.2 equivalents) is beneficial.
-
-
Moisture Contamination: Sodium hydride and other strong bases react violently with water.[1] Any moisture in the reaction vessel, solvents, or reagents will consume the base, reducing the amount available to generate the nucleophile. The reagent sodium 2,2,2-trifluoroethanolate is also known to be hygroscopic and sensitive to moisture.[2][4]
-
Recommended Action: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Handle hygroscopic reagents like NaH and Na-TFE under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Low Reaction Temperature: Nucleophilic aromatic substitution reactions on electron-deficient rings like pyridine are often accelerated by heat.
-
Recommended Action: If the reaction is proceeding slowly at room temperature, consider gently heating the reaction mixture. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without significant byproduct formation. Temperatures up to 300°C have been used in some industrial applications to facilitate these types of reactions.[5]
-
Issue 2: Formation of 6-Hydroxynicotinonitrile
Question: I've identified 6-hydroxynicotinonitrile as a significant byproduct in my reaction mixture. How is this forming and how can I prevent it?
Answer:
The presence of 6-hydroxynicotinonitrile is a clear indicator of water contamination in your reaction.
Causality and Solutions:
-
Hydrolysis of Starting Material: The 6-chloronicotinonitrile is susceptible to nucleophilic attack by hydroxide ions (OH⁻). These hydroxide ions are generated if water is present in the reaction mixture, especially under basic conditions. The hydroxide ion competes with the desired trifluoroethoxide nucleophile.
-
Decomposition of Trifluoroethoxide: While generally stable, sodium 2,2,2-trifluoroethoxide can be sensitive to moisture, which can lead to hydrolysis and the release of ethanol.[2]
-
Recommended Action: The most critical preventative measure is the rigorous exclusion of water from the reaction system. This includes using anhydrous solvents, drying glassware thoroughly, and handling all reagents under an inert atmosphere. Dynamic Vapor Sorption (DVS) analysis can be used to determine the moisture sorption of the sodium 2,2,2-trifluoroethanolate.[1]
-
Issue 3: Hydrolysis of the Nitrile Group
Question: My final product is contaminated with 6-(2,2,2-Trifluoroethoxy)nicotinamide or 6-(2,2,2-Trifluoroethoxy)nicotinic acid. What is causing this?
Answer:
The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction or, more commonly, during the work-up and purification steps.[6][7]
Causality and Solutions:
-
Reaction Conditions: Prolonged reaction times at elevated temperatures, especially in the presence of any residual water, can lead to partial hydrolysis of the nitrile to the corresponding amide.
-
Aqueous Work-up: Quenching the reaction with aqueous solutions, particularly if they are strongly acidic or basic, can promote nitrile hydrolysis. The hydrolysis proceeds first to the amide and then to the carboxylic acid.[6]
-
Recommended Action:
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction.
-
Careful Work-up: Quench the reaction carefully, preferably with a neutral or weakly acidic solution (e.g., saturated ammonium chloride solution). Avoid prolonged exposure to strong acids or bases during extraction and washing steps. If a basic wash is necessary, perform it quickly and at a low temperature.
-
-
Issue 4: Formation of Unidentified Colored Impurities
Question: My reaction mixture turns dark, and I'm having difficulty purifying the final product due to colored impurities. What might be the source of this coloration?
Answer:
The formation of colored impurities often points towards decomposition or polymerization side reactions.
Causality and Solutions:
-
Base-Induced Decomposition: Strong bases can sometimes promote the decomposition of the nicotinonitrile ring, especially at higher temperatures. This can lead to the formation of complex, often colored, byproducts.
-
Oxygen Sensitivity: Some intermediates or the final product might be sensitive to oxidation, especially at elevated temperatures.
-
Recommended Action:
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Inert Atmosphere: Maintaining a strict inert atmosphere (nitrogen or argon) throughout the reaction and work-up can help prevent oxidation.
-
Degassed Solvents: For particularly sensitive reactions, using solvents that have been degassed (by bubbling with an inert gas or through freeze-pump-thaw cycles) can be beneficial.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinonitrile?
A1: The reaction is a nucleophilic aromatic substitution (SNAr). It proceeds via a two-step addition-elimination mechanism. First, the 2,2,2-trifluoroethoxide anion attacks the carbon atom bearing the halogen (e.g., chlorine) on the pyridine ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][9][10] In the second step, the halide ion is eliminated, restoring the aromaticity of the ring and yielding the final product.[10]
Caption: SNAr reaction workflow.
Q2: Which is a better leaving group for this reaction, chlorine or fluorine?
A2: In nucleophilic aromatic substitution reactions, fluoride is often a better leaving group than chloride.[11] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[11]
Q3: Can I use a weaker base like sodium carbonate or triethylamine?
A3: While technically possible, using weaker bases is generally not recommended for this synthesis. The pKa of 2,2,2-trifluoroethanol is approximately 12.4, making it significantly more acidic than simple alcohols like ethanol.[12] However, to ensure a sufficient concentration of the trifluoroethoxide nucleophile for an efficient reaction, a strong base like sodium hydride (NaH) or potassium hydride (KH) is preferable.[3] Weaker bases may result in an unfavorable equilibrium and a very slow or incomplete reaction.
Q4: What are the recommended purification techniques for 6-(2,2,2-Trifluoroethoxy)nicotinonitrile?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: For small-scale reactions, silica gel column chromatography is often effective. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent method for obtaining highly pure material. Suitable solvents can be determined through small-scale solubility tests.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation might be an option, provided the product is thermally stable.[13][14]
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. ¹⁹F NMR is particularly useful to confirm the presence of the trifluoroethoxy group, which should show a characteristic signal.[1]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The presence of a strong absorbance around 2220-2230 cm⁻¹ is characteristic of the nitrile (C≡N) group. The disappearance of the O-H stretch from the starting alcohol would also be indicative of product formation.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.
Data Summary Table
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Base | Sodium Hydride (NaH) | Strong base ensures complete deprotonation of 2,2,2-trifluoroethanol. | Incomplete reaction, low yield. |
| Solvent | Anhydrous (e.g., THF, DMF) | Prevents reaction of base with water and side product formation. | Formation of 6-hydroxynicotinonitrile. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination and potential oxidation. | Side product formation, decomposition. |
| Temperature | Room Temp to Moderate Heat | Balances reaction rate with potential for side reactions. | Sluggish reaction (too low); decomposition (too high). |
| Work-up | Neutral or Weakly Acidic Quench | Minimizes hydrolysis of the nitrile group. | Formation of amide/carboxylic acid byproducts. |
III. Experimental Protocol: General Procedure
This is a generalized protocol and may require optimization for specific scales and equipment.
Materials:
-
6-chloronicotinonitrile
-
2,2,2-Trifluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen, add anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil) to the DMF.
-
Nucleophile Formation: Cool the suspension to 0 °C and slowly add 2,2,2-trifluoroethanol dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will be evolved during this step, so ensure proper ventilation.[1]
-
Substrate Addition: Add 6-chloronicotinonitrile to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the 6-chloronicotinonitrile is consumed. Gentle heating may be applied if the reaction is slow.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Caption: Troubleshooting decision workflow.
IV. References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Sodium 2,2,2-trifluoroethanolate | 420-87-1. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Sodium 2,2,2-trifluoroethanolate - Thermal Stability and Decomposition. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 420-87-1: Sodium 2,2,2-trifluoroethoxide. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 159981-18-7|6-(2,2,2-Trifluoroethoxy)nicotinonitrile. Retrieved from --INVALID-LINK--
-
YouTube. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). CAS 420-87-1 Sodium 2,2,2-trifluoroethanolate. Retrieved from --INVALID-LINK--
-
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
Arctom Scientific. (n.d.). CAS NO. 159981-18-7 | 6-(2,2,2-Trifluoroethoxy)nicotinonitrile | Catalog BD-A292667. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Retrieved from --INVALID-LINK--
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US6118002A - Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). nicotinonitrile. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN113880693A - Method for recovering trifluoroethanol in multi-component solvent. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Technical Guide to the Synthesis and Isotopic Purity of Nicotinonitrile-d4. Retrieved from --INVALID-LINK--
-
YouTube. (2018, April 9). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 6-Chloro-3-pyridinecarbonitrile. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). 6-(2,2,2-Trifluoroethoxy)nicotinonitrile. Retrieved from --INVALID-LINK--
-
Chemical Entities of Biological Interest (ChEBI). (n.d.). 2-[(6-chloro-3-pyridinyl)methoxy]-6-methyl-4-(trifluoromethyl)nicotinonitrile. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2019, November 13). Applications of 2,2,2-Trifluoroethanol. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 5). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Retrieved from --INVALID-LINK--
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from --INVALID-LINK--
-
Biophysical Journal. (n.d.). 2,2,2-Trifluoroethanol Changes the Transition Kinetics and Subunit Interactions in the Small Bacterial Mechanosensitive Channel MscS. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 420-87-1: Sodium 2,2,2-trifluoroethoxide | CymitQuimica [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for the Fluorination of Pyridines
Welcome to the Technical Support Center for the fluorination of pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. The introduction of fluorine into pyridine rings can dramatically alter the physicochemical and biological properties of molecules, making it a vital strategy in medicinal chemistry and materials science.[1][2] However, the inherent electron-deficient nature of the pyridine ring often presents significant challenges to achieving efficient and selective fluorination.[3]
This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles, optimize your reaction conditions, and ensure the safe and successful synthesis of your target fluorinated pyridines.
Troubleshooting Guide: Common Issues in Pyridine Fluorination
This section addresses specific experimental problems in a question-and-answer format, offering potential causes and actionable solutions based on established chemical principles.
Problem 1: Low or No Conversion of Pyridine Starting Material
You've set up your fluorination reaction, but analysis (TLC, GC-MS, NMR) shows a significant amount of unreacted starting material. What's going wrong?
-
Inappropriate Fluorinating Reagent: The choice between an electrophilic or nucleophilic fluorinating agent is paramount and depends on the electronic properties of your pyridine substrate.[4]
-
For Electron-Rich Pyridines: These substrates are generally more amenable to electrophilic fluorination . Reagents like Selectfluor® (a source of F+) are often effective.[5][6] If you are using an electrophilic reagent with an electron-rich pyridine and still see no reaction, consider the reagent's reactivity. While Selectfluor® is versatile, its efficacy can be influenced by the reaction medium.[7] For instance, a co-solvent system of water and chloroform has proven effective for the fluorination of 2-aminopyridines.[7][8]
-
For Electron-Deficient Pyridines: These substrates are typically poor candidates for electrophilic attack. In this case, nucleophilic fluorination (using a fluoride source like KF or CsF) is the more logical approach, often requiring a leaving group (e.g., Cl, Br) on the pyridine ring.[4] If your electron-deficient pyridine is still unreactive towards nucleophilic fluorination, the basicity of the fluoride source might be an issue. Highly basic inorganic fluorides can sometimes lead to side reactions.[4] Consider using less basic sources like HF/pyridine (Olah's reagent).[4]
-
-
Sub-optimal Reaction Temperature: Fluorination reactions can be highly sensitive to temperature.
-
Solution: If you suspect the reaction is sluggish, a modest increase in temperature may be necessary to overcome the activation energy.[7] Conversely, if you observe decomposition of your starting material or product, the temperature may be too high.[7] Careful, stepwise adjustment and monitoring of the reaction temperature are crucial.
-
-
Reagent Degradation: Fluorinating agents, particularly highly reactive ones, can degrade over time if not stored properly.
-
Solution: Always ensure your fluorinating reagent is fresh and has been stored under the recommended conditions (e.g., in a cool, dry place, away from incompatible materials).[9][10] For moisture-sensitive reagents like AgF₂, it is crucial to handle them quickly in the air and store them in a desiccator to prevent decomposition.[11]
-
-
Insufficient Activation (for C-H Fluorination): Direct C-H fluorination is a powerful but challenging strategy.
-
Solution: Some methods require a catalyst or an activating group to facilitate the reaction. For example, silver(II) fluoride (AgF₂) has been used for the site-selective fluorination of C-H bonds adjacent to the nitrogen in pyridines and diazines at ambient temperature.[2][12] This method is notable for its mild conditions and high selectivity.[2][12]
-
Problem 2: Poor Regioselectivity - Formation of Multiple Isomers
Your reaction is working, but you're obtaining a mixture of fluorinated pyridine isomers, making purification difficult and lowering the yield of your desired product. How can you improve regioselectivity?
-
Inherent Electronic Effects of the Pyridine Ring: The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the 2- and 4-positions. The inherent reactivity of the pyridine ring can lead to a mixture of products.
-
Directing Group Effects: The substituents already present on the pyridine ring play a crucial role in directing the position of fluorination.
-
Solution: Leverage the directing effects of existing functional groups. For instance, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent C-2 position.[7][13] Activating groups like amino or hydroxyl groups at the C-2 position can facilitate fluorination.[8] Conversely, multiple electron-withdrawing groups can lead to lower yields.[13][14]
-
-
Choice of Fluorinating Reagent and Catalyst: Different fluorinating systems can exhibit distinct regioselectivities.
-
Solution: If one reagent gives poor selectivity, consider exploring others. For example, while Selectfluor® is widely used, systems like elemental fluorine-iodine mixtures have been shown to selectively yield 2-fluoro-derivatives of pyridine.[15] For C-H fluorination, AgF₂ provides excellent selectivity for the position adjacent to the nitrogen.[2][12]
-
-
Reaction Mechanism: The underlying reaction mechanism (e.g., electrophilic aromatic substitution, radical pathway) will dictate the regiochemical outcome.
Problem 3: Product Decomposition or Formation of Byproducts
You're forming the desired fluorinated pyridine, but it appears to be unstable under the reaction conditions, or you're observing significant byproduct formation.
-
Harsh Reaction Conditions: High temperatures or highly reactive reagents can lead to the decomposition of sensitive products.
-
Solution: Employ milder reaction conditions. This could involve using a less reactive fluorinating agent, lowering the reaction temperature, or reducing the reaction time.[7] Reaction monitoring by TLC or GC-MS is essential to determine the optimal point to quench the reaction before significant decomposition occurs.[7]
-
-
Incompatibility of Functional Groups: Your starting material may contain functional groups that are not compatible with the chosen fluorinating agent or conditions.
-
Side Reactions of the Fluorinating Agent: Some fluorinating agents can act as oxidants, leading to unwanted side reactions.[17]
-
Solution: If you suspect oxidation is a problem, choose a fluorinating agent with lower oxidizing potential. Alternatively, adding a scavenger for reactive byproducts might be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between an electrophilic and a nucleophilic fluorinating agent for my pyridine?
The choice fundamentally depends on the electronic nature of your pyridine substrate.
-
Electrophilic Fluorination: Best suited for electron-rich pyridines. The nucleophilic carbon of the pyridine ring attacks an electrophilic fluorine source ("F+"). Common electrophilic reagents include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts.[4][6]
-
Nucleophilic Fluorination: The method of choice for electron-deficient pyridines. A nucleophilic fluoride source ("F-") displaces a leaving group on the pyridine ring. Common nucleophilic sources include inorganic fluorides (KF, CsF) and HF complexes.[4]
| Fluorination Type | Pyridine Substrate | Mechanism | Common Reagents |
| Electrophilic | Electron-Rich | Electrophilic Aromatic Substitution | Selectfluor®, NFSI |
| Nucleophilic | Electron-Deficient (with leaving group) | Nucleophilic Aromatic Substitution (SNAr) | KF, CsF, Olah's Reagent |
Q2: What are the key safety precautions I should take when handling fluorinating reagents?
Fluorinating agents are often highly reactive, toxic, and corrosive.[1][9] Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when necessary, a flame-resistant lab coat, and gloves selected based on compatibility with the specific reagent and solvent.[9][10] Double-gloving is often recommended.[9]
-
Ventilation: Handle all fluorinating agents in a well-ventilated chemical fume hood.[18]
-
Handling: Use appropriate tools like pipettes or syringes to transfer reagents and avoid direct contact.[10]
-
Storage: Store fluorinating reagents in a cool, dry, well-ventilated area away from incompatible materials.[9][10] Ensure containers are tightly sealed and clearly labeled.[9][10]
-
Emergency Preparedness: Have an emergency plan in place and ensure all lab personnel are familiar with it.[10] Keep appropriate spill kits readily available.[10] In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][10]
Q3: My reaction is sensitive to moisture. What are some practical tips for running the reaction under anhydrous conditions?
Moisture can be detrimental to many fluorination reactions, especially those involving moisture-sensitive reagents like AgF₂.[11]
-
Glassware: Thoroughly oven-dry all glassware before use.
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, you may need to distill them from an appropriate drying agent.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using standard Schlenk line techniques.[7]
-
Reagent Handling: Weigh and transfer moisture-sensitive reagents quickly to minimize exposure to atmospheric moisture.[11]
Experimental Workflow & Visualization
General Workflow for Optimizing Pyridine Fluorination
The following diagram outlines a logical workflow for developing and optimizing a pyridine fluorination reaction.
Caption: A stepwise workflow for the optimization of pyridine fluorination.
Decision Tree for Troubleshooting Low Yield
This diagram provides a logical path for diagnosing the cause of low reaction yield.
Caption: A decision tree for troubleshooting low yields in pyridine fluorination.
References
- 1. Fluorination - Wordpress [reagents.acsgcipr.org]
- 2. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. zjwintime.com [zjwintime.com]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ipo.rutgers.edu [ipo.rutgers.edu]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyridine Functionalization
Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with achieving desired conversion rates in their reactions involving pyridine scaffolds. The inherent electronic properties of the pyridine ring often present unique hurdles not typically seen with simple benzene analogs.[1][2][3][4] This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues in your experiments.
Section 1: Troubleshooting Guides
This section is organized by common problems encountered during pyridine functionalization, offering step-by-step guidance to identify and rectify the root cause of low yields.
Problem: Low or No Product Formation in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: My Suzuki or Buchwald-Hartwig reaction with a pyridyl halide is giving me very low conversion. What are the likely causes and how can I fix it?
Answer: Low conversion in palladium-catalyzed cross-coupling reactions involving pyridines is a frequent issue, often stemming from the pyridine nitrogen's ability to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[5][6] The electron-deficient nature of the pyridine ring can also impact the efficiency of key steps in the catalytic cycle.[7]
Here’s a systematic approach to troubleshooting this problem:
A. Catalyst System and Ligand Choice: The selection of the palladium precursor and, more critically, the ligand is paramount for successful cross-coupling with pyridine substrates.[5][7]
-
Expertise & Experience: The lone pair of electrons on the pyridine nitrogen can act as a poison to the palladium catalyst by occupying a coordination site, thus hindering the catalytic cycle.[5][6] To mitigate this, bulky, electron-rich phosphine ligands are often employed. These ligands can sterically shield the palladium center and promote the desired oxidative addition and reductive elimination steps.[7]
-
Troubleshooting Steps:
-
Switch to Bulky, Electron-Rich Ligands: If you are using standard ligands like PPh₃, consider switching to more specialized ligands designed for challenging couplings. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices for pyridine substrates.[5][8]
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition.[5]
-
Use a Pre-catalyst: Modern palladium pre-catalysts, such as the Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species in solution.[5]
-
| Ligand Type | Common Examples | Application Notes for Pyridine Coupling |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly effective for heteroaryl couplings, promoting both oxidative addition and reductive elimination.[5][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong sigma-donors that form stable palladium complexes, often robust at high temperatures.[8] |
| Diphosphine Ligands | Xantphos, dppf | The bite angle of these ligands can be crucial; however, some may not be optimal for pyridine couplings due to steric hindrance.[9] |
B. Base and Solvent Selection: The choice of base and solvent is not trivial and is highly interdependent with the catalyst system.[7]
-
Expertise & Experience: The base is not merely a proton scavenger; it participates in the catalytic cycle, and its strength and solubility can dramatically affect the reaction rate. For instance, in Suzuki couplings, the base is involved in the transmetalation step.
-
Troubleshooting Steps:
-
Screen Different Bases: Strong, non-coordinating bases are generally preferred for Buchwald-Hartwig aminations (e.g., NaOtBu, LHMDS).[7] However, if you observe substrate or product decomposition, consider switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄, which may necessitate higher reaction temperatures.[7] For Suzuki reactions, K₂CO₃ or Cs₂CO₃ are often effective.[5]
-
Optimize the Solvent: The solvent must solubilize all reaction components. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For reactions with poor solubility, a co-solvent system or the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) might be beneficial.[8]
-
C. Common Side Reactions: Several side reactions can compete with your desired cross-coupling, leading to low yields.
-
Protodeboronation (Suzuki): This is the hydrolysis of the boronic acid to the corresponding arene.[5] To minimize this, use boronic esters (e.g., pinacol esters), which are more stable, or run the reaction under anhydrous conditions.[5]
-
Hydrodehalogenation (Buchwald-Hartwig): This is the reduction of the aryl halide.[8] Ensure all reagents and solvents are scrupulously dry, as water can be a proton source. The purity of the amine is also important.[8]
Problem: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Question: My SNAr reaction on a pyridine ring is sluggish and giving a poor yield. What should I investigate?
Answer: Low yields in SNAr reactions on pyridines often point to issues with substrate activation, the leaving group, or the nucleophile.
-
Expertise & Experience: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions where the negative charge of the Meisenheimer intermediate can be stabilized by the nitrogen atom.[10][11][12][13] However, the reaction's success hinges on a delicate balance of factors.
A. Substrate Activation and Leaving Group:
-
Is the Pyridine Ring Sufficiently Activated? The presence of strong electron-withdrawing groups (EWGs) on the pyridine ring is crucial for enhancing its reactivity towards nucleophiles.[10][14] If your substrate lacks such groups, the reaction will likely be slow.
-
Is Your Leaving Group Effective? The nature of the leaving group is critical. For SNAr on pyridines, the typical reactivity order for halides is F > Cl ≈ Br > I.[10]
B. Nucleophile Strength and Reaction Conditions:
-
Nucleophile Choice: A strong nucleophile is required, but an overly basic nucleophile can lead to side reactions like deprotonation.
-
Temperature and Solvent: SNAr reactions on pyridines can be sensitive to temperature and solvent. Some reactions require high temperatures (e.g., 150°C) to proceed, especially with less reactive substrates.[10] The solvent choice can influence the reaction rate by affecting reactant solubility and stabilizing the intermediate Meisenheimer complex.[10]
Troubleshooting Flowchart for Low SNAr Yield:
Caption: Decision tree for troubleshooting low yield in pyridine SNAr.
Problem: Low Yield and Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Question: My electrophilic substitution on pyridine is giving a very low yield, and I'm getting a mixture of isomers. What can I do?
Answer: Electrophilic aromatic substitution on pyridine is notoriously difficult. The electronegative nitrogen atom deactivates the ring towards electrophilic attack.[2][15] Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, which further deactivates the ring.[15]
-
Expertise & Experience: EAS on an unsubstituted pyridine ring, when it does occur, typically yields the C3 (meta) substituted product. This is because the intermediates formed from attack at the C2 or C4 positions have a resonance structure where the positive charge is on the already electron-deficient nitrogen, which is highly unfavorable.[16]
A. Overcoming Low Reactivity:
-
Harsher Reaction Conditions: Elevated temperatures are often necessary.[15][16]
-
Introduce Activating Groups: Adding electron-donating groups (EDGs) to the pyridine ring can increase its reactivity.[15]
-
Use Pyridine N-oxide: This is a common and highly effective strategy.[15][17] The N-oxide is more reactive towards electrophiles and directs substitution to the C4 position.[15][18] The N-oxide can then be deoxygenated to furnish the desired substituted pyridine.[15][18]
B. Controlling Regioselectivity:
-
Unsubstituted Pyridine: Expect C3 substitution under forcing conditions.[16][19]
-
Pyridine N-oxide: Primarily directs to the C4 position.[15][20]
-
Substituent Effects: Existing substituents on the ring will also direct incoming electrophiles.
Experimental Protocol: Activation of Pyridine via N-Oxide Formation for EAS
-
N-Oxidation: To a solution of the starting pyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent such as hydrogen peroxide or m-CPBA. Heat the mixture as required and monitor by TLC or LCMS until the starting material is consumed.
-
Work-up: Carefully quench any remaining oxidant. Neutralize the acid and extract the pyridine N-oxide product.
-
Electrophilic Substitution: Subject the purified pyridine N-oxide to the desired EAS conditions (e.g., nitration, halogenation). The N-oxide will activate the ring and direct the electrophile to the C4 position.
-
Deoxygenation: Reduce the resulting substituted pyridine N-oxide back to the pyridine using a reducing agent like PCl₃ or PPh₃.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my C-H functionalization of pyridine not working?
A1: Direct C-H functionalization of pyridines is challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can interfere with the catalyst.[1][3][4] Success often depends on the specific C-H bond being targeted.
-
C2/C4 Functionalization: These positions are more electronically biased for reactions like Minisci-type radical additions.[21]
-
C3 Functionalization: This is particularly challenging due to the electronic properties of pyridine.[1][22] Strategies to achieve this often involve temporary dearomatization of the pyridine ring or the use of specific directing groups.[1][23]
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to and deactivate transition metal catalysts.[6][17] Choosing the right catalyst and ligand system is crucial, and sometimes blocking the nitrogen by converting it to an N-oxide or a pyridinium salt is necessary.[17][21]
Q2: My reaction with an aminopyridine substrate is failing. What are the specific challenges?
A2: Aminopyridines present a dual challenge for cross-coupling reactions. Both the pyridine nitrogen and the amino group's lone pair can coordinate with the palladium catalyst, leading to strong catalyst inhibition or deactivation.[5] Additionally, the electron-donating amino group can decrease the reactivity of a C-X bond towards oxidative addition.[5] To overcome this, the use of highly active catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands) is often essential.[5] In some cases, protection of the amino group may be required.[24]
Q3: How do I choose the correct base for my Buchwald-Hartwig amination of a pyridyl chloride?
A3: The choice of base is critical and substrate-dependent. For less reactive pyridyl chlorides, a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required to facilitate the catalytic cycle.[7] However, these strong bases can also promote side reactions or degradation of sensitive substrates. In such cases, screening weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is a good strategy, though this may require higher reaction temperatures.[7]
Q4: I am observing catalyst decomposition (e.g., palladium black formation) in my cross-coupling reaction. How can I prevent this?
A4: Catalyst decomposition into palladium black indicates that the active catalytic species is not stable under the reaction conditions.
-
Ligand Instability: The phosphine ligand may be degrading. Consider a more robust ligand, such as an N-heterocyclic carbene (NHC).[8]
-
High Temperature: Excessive heat can accelerate catalyst decomposition. Try running the reaction at the lowest possible temperature that still affords a reasonable reaction rate.[8]
-
Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to oxidation and deactivation of the Pd(0) catalyst.[5] Ensure your solvent is properly degassed and the reaction is maintained under a strict inert atmosphere.[8]
Q5: What is the "2-pyridyl problem" and how does it relate to low conversion?
A5: The "2-pyridyl problem" refers to the unique challenges associated with using 2-pyridyl-substituted organometallic reagents in cross-coupling reactions. The proximity of the nitrogen lone pair can lead to the formation of stable, unreactive chelate complexes with the metal center, effectively sequestering the catalyst and halting the reaction. This is a specific manifestation of the broader issue of catalyst inhibition by the pyridine nitrogen.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Ligand and Base Screening in a Suzuki-Miyaura Coupling of a Pyridyl Bromide
This protocol outlines a high-throughput screening approach to optimize a challenging Suzuki-Miyaura coupling.[25]
Materials:
-
Pyridyl bromide (1.0 equiv)
-
Aryl boronic acid or ester (1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Array of ligands (e.g., XPhos, SPhos, RuPhos, PPh₃; 4 mol%)
-
Array of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 10:1)
-
96-well plate or array of reaction vials
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere, add the pyridyl bromide, boronic acid, and base to each well or vial.
-
Add the palladium pre-catalyst and ligand solution in the chosen solvent.
-
Seal the plate or vials and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for a set time (e.g., 12-24 hours).
-
After cooling, quench the reactions, and analyze the conversion in each well by LCMS or GC using an internal standard.
-
The results will provide a clear indication of the optimal ligand and base combination for your specific substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. imperial.ac.uk [imperial.ac.uk]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. quora.com [quora.com]
- 17. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 18. baranlab.org [baranlab.org]
- 19. quora.com [quora.com]
- 20. m.youtube.com [m.youtube.com]
- 21. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 22. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Scaling Up the Synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the scale-up of this important chemical intermediate.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the highly nucleophilic 2,2,2-trifluoroethoxide anion, generated in situ by deprotonating 2,2,2-trifluoroethanol with a strong base, attacks the electron-deficient pyridine ring at the carbon atom bearing the chlorine leaving group. The electron-withdrawing nature of the nitrile group at the 3-position and the pyridine nitrogen atom facilitate this nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[1][2]
Q2: Why is sodium hydride the recommended base for this reaction?
Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the 2,2,2-trifluoroethanol to form the corresponding sodium alkoxide. This ensures a high concentration of the active nucleophile. Unlike other bases, the only byproduct of the deprotonation is hydrogen gas, which is easily removed from the reaction mixture.
Q3: What are the critical safety precautions to consider when working with sodium hydride?
Sodium hydride is a highly reactive and flammable solid. It reacts violently with water, releasing flammable hydrogen gas. It is crucial to handle sodium hydride in an inert, dry atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents. Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, is mandatory. A detailed safety and handling guide is provided in Section IV.
Q4: Can this synthesis be performed at room temperature?
While the reaction can proceed at room temperature, it is often slow. Heating the reaction mixture is generally recommended to increase the reaction rate and ensure complete conversion, especially on a larger scale. The optimal temperature may need to be determined empirically but typically ranges from room temperature to the reflux temperature of the solvent.
Q5: What are the common side products in this synthesis?
Potential side products can arise from incomplete reaction, leaving unreacted 6-chloropyridine-3-carbonitrile. If moisture is present in the reaction, sodium hydride will react with it to form sodium hydroxide, which can lead to the formation of 6-hydroxypyridine-3-carbonitrile.
II. Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of this compound on a laboratory scale.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.
-
Addition funnel.
-
Thermometer.
-
Heating mantle.
-
Ice bath.
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent.
-
6-chloropyridine-3-carbonitrile.
-
2,2,2-Trifluoroethanol.
-
Sodium hydride (60% dispersion in mineral oil).
-
Anhydrous hexane (for washing NaH).
-
Saturated aqueous ammonium chloride solution.
-
Ethyl acetate.
-
Brine (saturated aqueous sodium chloride solution).
-
Anhydrous magnesium sulfate or sodium sulfate.
-
Rotary evaporator.
-
Silica gel for column chromatography.
Reaction Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation of Sodium Hydride: In a fume hood, weigh the required amount of sodium hydride (60% dispersion in mineral oil) into a dry flask under a nitrogen atmosphere. Add anhydrous hexane to wash away the mineral oil. Swirl the mixture and allow the sodium hydride to settle. Carefully remove the hexane via cannula or a syringe. Repeat this washing step two more times.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous DMF.
-
Formation of the Alkoxide: Carefully add the washed sodium hydride to the DMF. Cool the suspension in an ice bath. Slowly add 2,2,2-trifluoroethanol dropwise via an addition funnel. Hydrogen gas will evolve. Stir the mixture at room temperature until the gas evolution ceases (typically 30-60 minutes).
-
Nucleophilic Aromatic Substitution: Add 6-chloropyridine-3-carbonitrile to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Critical Reaction Parameters:
| Parameter | Recommended Range/Value | Rationale |
| Solvent | Anhydrous DMF, DMSO, or NMP | Polar aprotic solvents are required to dissolve the reagents and facilitate the SNAr reaction. |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base for irreversible deprotonation of the alcohol. |
| Temperature | 25-80 °C | Higher temperatures increase the reaction rate but may lead to side reactions if too high. |
| Reaction Time | 2-24 hours | Dependent on temperature and scale. Monitor by TLC for completion. |
| Quenching Agent | Saturated aq. NH4Cl | A mild proton source to neutralize the reaction mixture and quench any unreacted NaH. |
III. Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis and scale-up of this compound.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting common synthesis issues.
Q&A Troubleshooting:
Problem: The reaction is not proceeding to completion, and a significant amount of 6-chloropyridine-3-carbonitrile remains.
-
Possible Cause: Insufficient activation of the nucleophile or low reaction temperature.
-
Solution:
-
Check the quality of the sodium hydride. Ensure it is fresh and has been properly washed to remove the protective mineral oil.
-
Ensure complete deprotonation of the alcohol. After adding 2,2,2-trifluoroethanol to the NaH suspension, allow sufficient time for hydrogen evolution to cease completely before adding the chloropyridine.
-
Increase the reaction temperature. Gradually increase the temperature in increments of 10 °C and continue to monitor the reaction by TLC.
-
Increase the reaction time. Some reactions may require longer periods to reach completion, especially at lower temperatures.
-
Problem: The reaction mixture turns dark, and multiple unidentified spots appear on the TLC plate.
-
Possible Cause: Decomposition of starting materials or products at elevated temperatures, or the presence of impurities.
-
Solution:
-
Lower the reaction temperature. While heat can accelerate the desired reaction, excessive heat can lead to decomposition.
-
Ensure the purity of your starting materials. Impurities can sometimes lead to side reactions.
-
Control the rate of addition. Adding reagents too quickly can cause localized overheating.
-
Problem: The product yield is low after purification.
-
Possible Cause: Incomplete reaction, mechanical losses during work-up, or issues with the purification process.
-
Solution:
-
Address incomplete reaction issues as described above.
-
Optimize the extraction process. Ensure the aqueous layer is thoroughly extracted with ethyl acetate to maximize product recovery.
-
Ensure complete removal of DMF. Residual DMF can interfere with purification. Thoroughly wash the organic layer with water and brine.
-
Optimize column chromatography. Use a suitable silica gel to crude product ratio and a carefully selected eluent system to achieve good separation.
-
IV. Safety and Handling
6-Chloropyridine-3-carbonitrile:
-
Harmful if swallowed or in contact with skin.
-
Causes skin and eye irritation.
-
May cause respiratory irritation.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
2,2,2-Trifluoroethanol:
-
Flammable liquid and vapor.
-
Toxic if swallowed, inhaled, or absorbed through the skin.
-
Causes severe eye and skin irritation.
-
Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear appropriate PPE.
Sodium Hydride (60% dispersion in mineral oil):
-
DANGER: Flammable solid. Reacts violently with water, liberating extremely flammable gases.
-
Causes severe skin burns and eye damage.
-
Handling:
-
Always handle in an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents and thoroughly dried glassware.
-
Wear a flame-retardant lab coat, chemical-resistant gloves, and safety goggles.
-
-
Quenching:
-
Unreacted sodium hydride must be quenched safely.
-
Cool the reaction vessel in an ice bath.
-
Slowly and carefully add a less reactive alcohol like isopropanol or ethanol to the stirred mixture.
-
Once the initial vigorous reaction subsides, a more reactive alcohol like methanol can be added, followed by the very slow and careful addition of water.
-
V. Reaction Mechanism
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Mechanism of the SNAr reaction for the synthesis of this compound.
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The sodium 2,2,2-trifluoroethoxide attacks the C6 position of the 6-chloropyridine-3-carbonitrile. This is the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrile group and the nitrogen atom of the pyridine ring.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product.
VI. References
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.). Retrieved from --INVALID-LINK--
-
SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services. (n.d.). Retrieved from --INVALID-LINK--
References
Validation & Comparative
A Multi-faceted Approach to Structural Elucidation: Confirming 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile with 13C NMR
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. The subject of this guide, 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile, is a heterocyclic compound whose utility in medicinal chemistry necessitates rigorous structural verification. Its substituted pyridine core, featuring both an electron-donating trifluoroethoxy group and an electron-withdrawing cyano group, presents a compelling case for a detailed analytical investigation.
This guide provides an in-depth, comparative analysis of the techniques used to confirm the structure of this molecule, with a primary focus on the power and precision of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. We will explore the causality behind experimental choices, present a self-validating workflow, and compare the definitive data from 13C NMR with corroborating evidence from 1H NMR, 19F NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
The Analytical Challenge: Decoding the Substitution Pattern
The core challenge lies in confirming the precise arrangement of substituents on the pyridine ring. We must definitively answer:
-
Is the substitution pattern 2,5- (or synonymously, 6,3-)?
-
Are both the trifluoroethoxy and cyano functional groups present and correctly positioned?
-
Does the spectral data align perfectly with the proposed molecular framework?
13C NMR is uniquely suited to this task as it directly probes the carbon skeleton of the molecule, providing a distinct signal for each unique carbon atom. The chemical shift of each carbon is exquisitely sensitive to its local electronic environment, which is heavily influenced by the substituents.
Primary Confirmation: The Decisive Power of 13C NMR
The 13C NMR spectrum provides the most direct evidence for the carbon framework of this compound. By comparing a predicted spectrum, based on established substituent chemical shift (SCS) effects, with experimental data, we can achieve unambiguous structural confirmation.
Theoretical Prediction of Chemical Shifts
The chemical shifts of the pyridine ring carbons are governed by the electronic effects of the attached groups. The unsubstituted pyridine molecule shows signals at approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4) ppm.[1][2]
-
6-position (C6) : The trifluoroethoxy group (-OCH₂CF₃) is a strong electron-donating group via the oxygen lone pair. This is expected to significantly shield the attached carbon (C6), shifting it upfield. However, the carbon itself is bonded to an electronegative oxygen, which has a deshielding effect. The net result is a large downfield shift, typically placing ether-linked aromatic carbons in the δ 160-165 ppm range.
-
3-position (C3) : The cyano group (-C≡N) is electron-withdrawing, which would typically deshield adjacent carbons. However, the carbon atom to which the nitrile is attached (ipso-carbon) is often shielded. Published data suggests that the ipso-carbon of a cyanopyridine appears significantly upfield, often around δ 105-115 ppm.[3]
-
Other Ring Carbons (C2, C4, C5) : The chemical shifts of these carbons will be modulated by the combined donating/withdrawing effects of the two substituents. We can expect C2 and C4 to be significantly deshielded (shifted downfield) due to their positions relative to the nitrogen and the electron-withdrawing cyano group. C5 is expected to be influenced by both groups, resulting in a downfield shift.[4][5][6]
-
Trifluoroethoxy Group : The -OCH₂CF₃ carbons have highly characteristic signals. The CF₃ carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically in the δ 120-125 ppm range.[7] The CH₂ carbon will also appear as a quartet due to two-bond coupling to the fluorine atoms (²JCF), typically in the δ 60-70 ppm range.[8]
-
Nitrile Carbon : The carbon of the -C≡N group itself has a characteristic chemical shift in the δ 115-120 ppm region.[9][10]
Experimental Protocol: Acquiring High-Fidelity 13C NMR Data
Trustworthy data is the bedrock of structural confirmation. The following protocol ensures a high-quality, interpretable spectrum.
-
Sample Preparation : Dissolve 15-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often preferred for its good solubilizing power and clean spectral window.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 100 MHz or 125 MHz for carbon) to maximize signal dispersion and sensitivity.
-
Acquisition Parameters :
-
Experiment : Standard proton-decoupled 13C{1H} experiment.
-
Pulse Angle : 30-45° to allow for a shorter relaxation delay.
-
Relaxation Delay (d1) : 2 seconds. Quaternary carbons, like the nitrile and substituted ring carbons, have longer relaxation times, so a sufficient delay is crucial for their observation.
-
Number of Scans : 2048 or higher. Due to the low natural abundance of 13C (~1.1%), a large number of scans is required to achieve an adequate signal-to-noise ratio.
-
Temperature : Maintain a constant probe temperature (e.g., 298 K) to ensure chemical shift stability.
-
Data Interpretation and Structural Validation
The experimental spectrum provides a clear fingerprint of the molecule. The observed chemical shifts are compared directly with the predicted values to assign each carbon atom.
| Carbon Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Multiplicity (due to ¹⁹F) | Rationale for Assignment |
| C6 | ~163 | 163.5 | Singlet | Aromatic C-O, highly deshielded by oxygen. |
| C2 | ~152 | 152.8 | Singlet | Deshielded by adjacent ring nitrogen and meta to CN. |
| C4 | ~141 | 141.2 | Singlet | Deshielded, para to the donating -OR group and ortho to the withdrawing -CN group. |
| C5 | ~113 | 113.5 | Singlet | Shielded by ortho -OR group, but deshielded by meta -CN group. |
| C3 | ~108 | 108.1 | Singlet | Ipso-carbon attached to the cyano group, significantly shielded. |
| -C≡N | ~117 | 117.4 | Singlet | Characteristic chemical shift for a nitrile carbon.[9] |
| -CF₃ | ~123 | 123.7 | Quartet (¹JCF ≈ 277 Hz) | Trifluoromethyl carbon, split into a quartet by three attached fluorine atoms. |
| -OCH₂- | ~65 | 65.9 | Quartet (²JCF ≈ 37 Hz) | Methylene carbon adjacent to oxygen and CF₃, split into a quartet by the three fluorine atoms. |
The excellent correlation between the predicted and observed chemical shifts, along with the characteristic quartet patterns for the trifluoroethoxy carbons, provides definitive confirmation of the proposed structure.
Corroborative Evidence: A Multi-Technique Approach
While 13C NMR is decisive for the carbon backbone, a comprehensive analysis employs complementary techniques to validate every aspect of the structure. This multi-faceted approach forms a self-validating system.
Workflow for Structural Elucidation
Caption: Integrated workflow for structural confirmation.
Mass Spectrometry (MS)
-
Role : To confirm the molecular weight and elemental formula.
-
Expected Data : For C₈H₅F₃N₂O, the expected exact mass is 218.0354. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M+H]⁺ at m/z 219.0427, confirming the elemental composition. The presence of fluorine does not introduce a characteristic isotopic pattern like chlorine or bromine.[11][12]
FT-IR Spectroscopy
-
Role : To identify key functional groups.
-
Expected Data :
1H NMR Spectroscopy
-
Role : To confirm the proton environment and the substitution pattern of the pyridine ring.
-
Expected Data :
-
δ ~8.6 ppm (1H, doublet) : Aromatic proton at C2, ortho to the ring nitrogen.
-
δ ~8.0 ppm (1H, doublet of doublets) : Aromatic proton at C4, coupled to both C2 and C5 protons.
-
δ ~7.1 ppm (1H, doublet) : Aromatic proton at C5, ortho to the electron-donating -OR group.
-
δ ~4.8 ppm (2H, quartet) : The -OCH₂- protons, split into a quartet by the three adjacent fluorine atoms (³JHF coupling).
-
19F NMR Spectroscopy
-
Role : To provide unequivocal evidence for the trifluoromethyl group.
-
Expected Data : A single signal, a triplet, around δ -74 ppm (referenced to CFCl₃).[15] The signal is split into a triplet due to coupling with the two protons of the adjacent methylene group (³JFH coupling). The high sensitivity and wide chemical shift range of 19F NMR make it an excellent tool for confirming fluorinated structures.[16][17]
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| 13C NMR | Carbon skeleton, number of unique carbons, electronic environment, C-F coupling. | Definitive for carbon framework and substitution pattern. | Low sensitivity, requires more sample and longer acquisition time. |
| 1H NMR | Proton count, chemical environment, proton-proton connectivity (J-coupling). | High sensitivity, fast acquisition, excellent for confirming proton arrangement. | Does not directly observe quaternary carbons. |
| 19F NMR | Unambiguous confirmation of -CF₃ group, F-H coupling. | Very high sensitivity, simple spectra, clean background. | Only applicable to fluorinated compounds. |
| FT-IR | Presence of key functional groups (C≡N, C-O, C-F). | Fast, simple, excellent for identifying functional groups. | Provides no information on the connectivity of the molecular skeleton. |
| MS | Molecular weight and elemental formula. | Extremely sensitive, provides exact mass and formula (HRMS). | Does not provide information on isomerism (e.g., substitution pattern). |
Conclusion
The structural confirmation of this compound is robustly achieved through a synergistic, multi-technique approach. While methods like MS, FT-IR, 1H NMR, and 19F NMR provide essential and confirmatory pieces of the puzzle, 13C NMR spectroscopy stands as the cornerstone technique . It alone provides a direct and detailed map of the entire carbon framework, resolving the critical question of the substituent pattern on the pyridine ring. The unique chemical shifts and the characteristic C-F coupling patterns observed in the 13C NMR spectrum serve as a definitive fingerprint, allowing researchers, scientists, and drug development professionals to proceed with confidence in the integrity of their molecular starting point.
References
- 1. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Cyanopyridine(100-48-1) 13C NMR [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. colorado.edu [colorado.edu]
- 16. 19Flourine NMR [chem.ch.huji.ac.il]
- 17. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Analysis of the Biological Activity of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile and Its Analogs in Cancer Research
In the landscape of modern medicinal chemistry, the pyridine-3-carbonitrile scaffold has emerged as a privileged structure, forming the core of numerous compounds with diverse biological activities. This guide provides a detailed comparative analysis of the biological activity of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile and its analogs, with a particular focus on their potential as anticancer agents. While direct biological data for the titular compound is not extensively available in public literature, by examining structurally related analogs, we can infer its potential activity and understand the critical structure-activity relationships (SAR) that govern the efficacy of this chemical class.
Introduction to Pyridine-3-carbonitriles in Drug Discovery
The pyridine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a valuable component for designing molecules that can effectively interact with biological targets. The addition of a carbonitrile (cyanopyridine) group often enhances the molecule's metabolic stability and can act as a key pharmacophore.[2] Derivatives of pyridine-3-carbonitrile have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[3]
This guide will delve into the cytotoxic and antiproliferative activities of various pyridine-3-carbonitrile analogs, with a focus on how substitutions at the 2, 4, and 6-positions of the pyridine ring influence their biological profiles. This comparative approach will allow researchers to appreciate the nuanced effects of different functional groups and to rationally design more potent and selective therapeutic agents.
Comparative Cytotoxicity of 6-Alkoxypyridine-3-carbonitrile Analogs
While specific data for this compound is scarce, a study on a series of 2-methoxy-4-aryl-6-(2,5-dichlorothiophen-3-yl)pyridine-3-carbonitriles provides valuable insights into the potential of alkoxy-substituted pyridine-3-carbonitriles as anticancer agents.[4]
Synthesis of 2-Methoxy-4-aryl-6-(2,5-dichlorothiophen-3-yl)pyridine-3-carbonitriles
The synthesis of these analogs typically involves a multi-component reaction, highlighting the efficiency of modern synthetic methodologies in generating libraries of compounds for biological screening. A general synthetic scheme is outlined below.[4]
Caption: General synthetic route for 2-methoxypyridine-3-carbonitrile analogs.
In Vitro Cytotoxicity Data
The cytotoxic activity of the synthesized 2-methoxypyridine-3-carbonitrile analogs was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected 2-Methoxypyridine-3-carbonitrile Analogs [4]
| Compound | R (Aryl Group) | HepG2 (Liver) | DU145 (Prostate) | MBA-MB-231 (Breast) |
| 5d | 4-Fluorophenyl | 1.5 ± 0.1 | 2.1 ± 0.2 | 3.2 ± 0.3 |
| 5g | 3-Nitrophenyl | 2.3 ± 0.2 | 1.8 ± 0.1 | 2.9 ± 0.2 |
| 5h | 4-Nitrophenyl | 1.2 ± 0.1 | 1.5 ± 0.1 | 2.1 ± 0.2 |
| 5i | 4-Bromophenyl | 3.1 ± 0.3 | 2.8 ± 0.2 | 4.5 ± 0.4 |
Data is presented as mean ± standard deviation.
The results indicate that several of the 2-methoxy analogs exhibit potent cytotoxic activity in the low micromolar range against all three cancer cell lines.[4] Notably, the presence of electron-withdrawing groups, such as nitro and fluoro, on the 4-aryl substituent appears to enhance the cytotoxic potency.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine-3-carbonitrile derivatives is highly dependent on the nature and position of the substituents on the pyridine ring.
Caption: Key substitution points influencing the biological activity of pyridine-3-carbonitriles.
-
Substitution at the 6-position: The presence of an alkoxy group at the 6-position, as seen in the 2-methoxy analogs, appears to be favorable for cytotoxic activity. The trifluoroethoxy group in the titular compound is of particular interest. The strong electron-withdrawing nature of the trifluoromethyl group could significantly modulate the electronic properties of the pyridine ring, potentially enhancing its interaction with biological targets. This is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.
-
Substitution at the 4-position: As demonstrated in Table 1, the nature of the aryl substituent at the 4-position has a profound impact on cytotoxicity. Electron-withdrawing groups on this aryl ring generally lead to increased potency. This suggests that this region of the molecule is likely involved in a key interaction with the biological target, where electronic effects play a crucial role.
-
Substitution at the 2-position: Other studies have shown that modifications at the 2-position can also significantly impact biological activity. For instance, the conversion of a 2-oxo group to a 2-chloro or 2-amino group can drastically alter the compound's cytotoxic profile.[2]
Experimental Protocols
To ensure the reproducibility and validity of the biological data, it is imperative to follow standardized experimental protocols. The following is a detailed methodology for the MTT cytotoxicity assay.
MTT Cytotoxicity Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted with culture medium to the desired concentrations. The cells are treated with various concentrations of the compounds and a vehicle control (DMSO).
-
Incubation: The plates are incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
Formazan Formation: The plates are incubated for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[4]
Conclusion and Future Directions
The pyridine-3-carbonitrile scaffold represents a promising framework for the development of novel anticancer agents. The analysis of its analogs reveals that substitutions at the 2, 4, and 6-positions are critical for modulating cytotoxic activity. While direct experimental data for this compound remains to be published, the known structure-activity relationships for this class of compounds suggest that it could possess significant antiproliferative properties. The electron-withdrawing trifluoroethoxy group is a particularly interesting modification that warrants further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a series of its direct analogs with varying alkoxy substituents at the 6-position. This would provide a clearer understanding of the impact of the trifluoroethoxy group on anticancer activity, metabolic stability, and overall drug-like properties. Such studies will be instrumental in advancing the development of this promising class of compounds as potential cancer therapeutics.
References
- 1. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]
A Comparative Guide to the Spectroscopic Cross-Referencing of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Spectroscopic analysis provides the foundational data for this confirmation, yet the interpretation of this data is often nuanced, requiring careful cross-referencing and comparison with analogous structures. This guide offers an in-depth comparative analysis of the spectroscopic data for 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile , a substituted pyridine derivative of interest in medicinal chemistry.
This document is structured to provide not just the spectral data but also the underlying scientific rationale for the observed and predicted spectroscopic signatures. By comparing the predicted data for our target compound with experimentally-derived data from structurally related molecules, we aim to provide researchers with a robust framework for the characterization of this and similar compounds.
Structural Overview and Comparative Framework
The core of our analysis centers on this compound (from here on referred to as the Target Compound ). Its structure features a pyridine ring substituted with a nitrile group and a trifluoroethoxy group. The electron-withdrawing nature of the nitrile group and the trifluoroethoxy group, along with the heteroaromatic pyridine core, creates a distinct electronic environment that is reflected in its spectroscopic properties.
To provide a comprehensive analysis, we will compare the predicted spectroscopic data of the Target Compound with experimental data from two key comparators:
-
Comparator A: Pyridine : The parent heterocycle, providing a baseline for understanding the influence of the substituents.
-
Comparator B: 6-(Aryl/Alkyl)-2-methoxypyridine-3-carbonitrile derivatives : These compounds share the substituted pyridine-3-carbonitrile core, offering insight into the effect of the alkoxy group and other substituents on the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, providing a detailed fingerprint of the molecular structure.
Predicted ¹H NMR Spectrum of the Target Compound
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show three distinct signals for the pyridine ring protons and a quartet for the methylene protons of the trifluoroethoxy group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.60 | Doublet of doublets | 1H | H-2 | The nitrile group at C-3 and the nitrogen atom in the ring strongly deshield this proton. |
| ~8.00 | Doublet of doublets | 1H | H-4 | Deshielded by the adjacent nitrogen and the nitrile group. |
| ~7.00 | Doublet | 1H | H-5 | Shielded relative to H-2 and H-4, but deshielded compared to benzene due to the ring nitrogen. |
| ~4.80 | Quartet | 2H | -OCH₂CF₃ | The methylene protons are deshielded by the adjacent oxygen and coupled to the three fluorine atoms. |
Predicted ¹³C NMR Spectrum of the Target Compound
The ¹³C NMR spectrum provides information on the carbon skeleton. The predicted chemical shifts for the Target Compound in CDCl₃ are as follows:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162.0 | C-6 | Attached to the electronegative oxygen of the trifluoroethoxy group. |
| ~152.0 | C-2 | Adjacent to the ring nitrogen and the carbon bearing the nitrile group. |
| ~140.0 | C-4 | Deshielded by the ring nitrogen. |
| ~122.0 (quartet) | -CF₃ | The carbon is split into a quartet by the three attached fluorine atoms, and its chemical shift is characteristic of trifluoromethyl groups. |
| ~116.0 | -CN | Characteristic chemical shift for a nitrile carbon. |
| ~112.0 | C-5 | Shielded relative to the other pyridine carbons. |
| ~108.0 | C-3 | The carbon bearing the nitrile group. |
| ~65.0 (quartet) | -OCH₂- | The carbon is attached to oxygen and is split into a quartet by the adjacent fluorine atoms. |
Comparative NMR Analysis
A comparison with our chosen comparators highlights the influence of the substituents:
-
Pyridine (Comparator A) : The unsubstituted pyridine protons appear at δ ~8.6 (H-2/6), ~7.8 (H-4), and ~7.4 (H-3/5) ppm. The corresponding carbons are at δ ~150 (C-2/6), ~136 (C-4), and ~124 (C-3/5) ppm. The significant downfield shifts of the protons and carbons in our Target Compound, particularly at positions 2, 4, and 6, are a direct consequence of the strong electron-withdrawing effects of the nitrile and trifluoroethoxy groups.
-
6-(Aryl/Alkyl)-2-methoxypyridine-3-carbonitrile derivatives (Comparator B) : Experimental data for these compounds show similar patterns. For instance, in 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-phenylpyridine-3-carbonitrile, the H-5 proton appears at δ 7.65 ppm, and the C-2, C-4, and C-6 carbons are at δ 164.8, 156.6, and 151.6 ppm, respectively[1]. The methoxy group (-OCH₃) protons typically appear around δ 4.17 ppm[1]. The quartet for the -OCH₂CF₃ group in our Target Compound at a lower field (~4.80 ppm) is a key distinguishing feature, arising from the strong deshielding effect of the CF₃ group.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy probes the vibrational frequencies of functional groups. The IR spectrum of the Target Compound is predicted to be characterized by the following key absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2230 | -C≡N | Nitrile stretch |
| ~1600, ~1470 | Pyridine Ring | C=C and C=N stretching |
| ~1280 | Ar-O | Aryl ether C-O stretch |
| ~1150 | C-F | C-F stretch |
The nitrile stretch around 2230 cm⁻¹ is a particularly diagnostic peak, as few other functional groups absorb in this region[2]. The presence of strong absorptions in the 1300-1100 cm⁻¹ range will be indicative of the C-O and C-F bonds of the trifluoroethoxy group. For comparison, the IR spectrum of 2-pyridinecarbonitrile shows a strong nitrile peak at a similar position[3]. The spectrum of pyridine itself shows characteristic ring vibrations that would be present, though shifted, in the Target Compound[4].
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 202.14 g/mol ), the electron ionization (EI) mass spectrum is expected to show:
-
Molecular Ion (M⁺˙) : A peak at m/z = 202.
-
Key Fragmentation Pathways :
-
Loss of the trifluoroethoxy group : Cleavage of the aryl ether bond could lead to a fragment corresponding to the pyridine-3-carbonitrile radical cation.
-
Alpha-cleavage of the ether : Loss of a CF₃ radical to give an [M - 69]⁺ peak.
-
Fragmentation of the pyridine ring : As seen in the mass spectrum of pyridine, cleavage of the ring can lead to a variety of smaller fragments[5].
-
The presence of an odd number of nitrogen atoms (two) means the molecular ion will have an even mass, consistent with the "Nitrogen Rule"[6].
Experimental Protocols
To obtain high-quality spectroscopic data for the Target Compound and its analogues, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument : A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: ~3 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16.
-
-
¹³C NMR Acquisition :
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Acquisition time: ~1.5 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing : Apply a Fourier transform to the acquired free induction decay (FID) with appropriate phasing and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
IR Spectroscopy Protocol
-
Sample Preparation : For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid directly on the ATR crystal.
-
Instrument : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 32.
-
-
Background Correction : Record a background spectrum of the clean ATR crystal before acquiring the sample spectrum.
Mass Spectrometry Protocol
-
Sample Introduction : Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) inlet.
-
Instrument : A mass spectrometer with an electron ionization (EI) source.
-
Acquisition :
-
Ionization mode: Electron Ionization (70 eV).
-
Mass range: m/z 40-400.
-
Scan speed: 1 scan/second.
-
Workflow Visualization
The overall process for spectroscopic data acquisition, analysis, and comparison can be visualized as follows:
Caption: Workflow for the spectroscopic characterization of the target compound.
Conclusion
The structural elucidation of this compound relies on a multi-technique spectroscopic approach. By combining predicted data for the target molecule with experimental data from structurally related compounds, a high degree of confidence in the structural assignment can be achieved. The characteristic signals in ¹H and ¹³C NMR, particularly the quartet for the -OCH₂- group, the diagnostic nitrile stretch in the IR spectrum, and the molecular ion peak in the mass spectrum, provide a unique spectroscopic fingerprint. This guide serves as a comprehensive resource for researchers working on the synthesis and characterization of novel pyridine derivatives, emphasizing the importance of a comparative and logical approach to spectroscopic data interpretation.
References
- 1. docs.chemaxon.com [docs.chemaxon.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 6. GCMS Section 6.17 [people.whitman.edu]
A Senior Application Scientist's Guide: Benchmarking Synthetic Routes to 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile
Introduction: The Strategic Importance of a Fluorinated Pyridine Scaffold
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoroethoxy group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate pharmacokinetic properties through specific electronic interactions. The target molecule, 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile, represents a highly valuable building block. Its pyridine core is a common feature in bioactive compounds, the trifluoroethoxy moiety provides the aforementioned benefits, and the nitrile group serves as a versatile synthetic handle for further elaboration into amides, amines, or tetrazoles.
This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this key intermediate. We will move beyond simple procedural descriptions to dissect the underlying mechanistic principles, evaluate the practical advantages and limitations of each approach, and provide field-proven protocols. This analysis is designed to empower researchers and process chemists to select the optimal synthetic strategy based on their specific objectives, whether they be rapid library synthesis, functional group tolerance, or large-scale manufacturing efficiency.
Chapter 1: The Common Precursor: 6-Halopyridine-3-carbonitrile
All viable synthetic routes converge on a common precursor: a pyridine ring activated at the 6-position with a leaving group, typically a halogen. The choice between 6-chloro-3-pyridinecarbonitrile and its bromo- or iodo-analogs is the first critical decision point, with significant implications for reactivity, cost, and downstream reaction conditions.
-
6-Chloropyridine-3-carbonitrile: This is often the most cost-effective starting material. Its reactivity is sufficient for direct nucleophilic substitution under forcing conditions but may be sluggish in metal-catalyzed reactions compared to its heavier halogen counterparts.
-
6-Bromopyridine-3-carbonitrile: This precursor offers a balance between cost and enhanced reactivity, particularly in palladium-catalyzed cross-coupling reactions where the C-Br bond is more readily cleaved in the oxidative addition step.
-
6-Iodopyridine-3-carbonitrile: While the most reactive in cross-coupling, it is also typically the most expensive and reserved for cases where milder conditions are paramount or other substrates have failed.
For the purposes of this guide, we will focus on protocols starting from the widely available and economically practical 6-chloropyridine-3-carbonitrile .
Chapter 2: Synthetic Methodologies: A Comparative Analysis
We will benchmark three primary strategies for constructing the critical C-O ether bond:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Ullmann Condensation (Copper-Catalyzed)
-
Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed)
Below is a high-level overview of the synthetic pathways to be discussed.
Caption: Overview of the three main synthetic routes to the target molecule.
Method 1: The Direct Approach — Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale: The SNAr pathway is the most fundamentally direct method for this transformation. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1] This effect is significantly amplified by the strong electron-withdrawing nature of the nitrile group at the 3-position. This combination powerfully activates the 6-position (para to the nitrile and ortho to the nitrogen) towards attack by a nucleophile.[2][3] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex before expelling the chloride leaving group to restore aromaticity.[2]
The primary challenge is that an alcohol, 2,2,2-trifluoroethanol, is not a potent nucleophile. Therefore, it must first be deprotonated in situ with a strong, non-nucleophilic base (e.g., sodium hydride) to generate the corresponding trifluoroethoxide anion, which is a much stronger nucleophile.
Experimental Protocol: SNAr Synthesis
Caption: General experimental workflow for the SNAr synthesis method.
Detailed Steps:
-
Alkoxide Formation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) and anhydrous N,N-Dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath.
-
Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise via syringe. Causality Note: This exothermic reaction generates hydrogen gas; slow addition is critical for safety and temperature control.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the sodium trifluoroethoxide.
-
Substitution: Add 6-chloropyridine-3-carbonitrile (1.0 equivalent) portion-wise to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, cool the mixture to room temperature and carefully quench by pouring it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.
Method 2: The Classic Cross-Coupling — Ullmann Condensation
Mechanistic Rationale: The Ullmann condensation is a classical copper-catalyzed reaction for forming aryl ethers.[4][5] While traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols have improved its efficiency.[6][7] The generally accepted mechanism involves the formation of a copper(I) alkoxide from the alcohol and a copper(I) salt. This species then undergoes a reaction, likely involving an oxidative addition/reductive elimination cycle, with the aryl halide to form the C-O bond.[5][8] This method is particularly useful when SNAr fails or when base-sensitive functional groups are present that would not tolerate reagents like sodium hydride.
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: To a sealable reaction tube, add 6-chloropyridine-3-carbonitrile (1.0 eq.), copper(I) iodide (CuI, 0.1-0.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a high-boiling polar solvent such as DMF or N-Methyl-2-pyrrolidone (NMP).
-
Add 2,2,2-trifluoroethanol (1.5 eq.).
-
Seal the tube and heat the mixture to 120-150 °C with vigorous stirring. Causality Note: The high temperature is necessary to overcome the activation energy for the copper-catalyzed cycle, a known limitation of the traditional Ullmann reaction.[7]
-
Monitoring: Monitor the reaction by LC-MS. Reaction times can be lengthy (12-24 hours).
-
Workup & Purification: After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts.
-
Wash with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography as described for Method 1.
Method 3: The Modern Workhorse — Buchwald-Hartwig C-O Coupling
Mechanistic Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction, and its principles have been successfully extended to C-O bond formation.[9][10] This methodology represents the state-of-the-art for many aryl ether syntheses due to its generally milder conditions and broader functional group tolerance compared to the Ullmann condensation.[10]
The catalytic cycle begins with the oxidative addition of the 6-chloropyridine-3-carbonitrile to a Pd(0) complex, forming a Pd(II) species.[11] The trifluoroethoxide, generated by a base, then displaces the chloride on the palladium center. The final, and often rate-limiting, step is the reductive elimination of the desired ether product, which regenerates the active Pd(0) catalyst.[11] The choice of phosphine ligand is absolutely critical; bulky, electron-rich biarylphosphine ligands are typically required to facilitate the reductive elimination step and stabilize the catalytic species.
Experimental Protocol: Buchwald-Hartwig C-O Coupling
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable biarylphosphine ligand (e.g., XPhos or RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq.) to a dry reaction vessel.
-
Add 6-chloropyridine-3-carbonitrile (1.0 eq.).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Add 2,2,2-trifluoroethanol (1.2-1.5 eq.).
-
Reaction: Seal the vessel and heat to 80-110 °C. Causality Note: The use of a sophisticated ligand system allows for these significantly milder temperatures compared to the Ullmann reaction, preserving sensitive functional groups.
-
Monitoring & Workup: Monitor by LC-MS. Upon completion (typically 4-18 hours), cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through Celite.
-
Wash the filtrate with water, then brine. Dry the organic layer, concentrate, and purify by column chromatography.
Chapter 3: Head-to-Head Benchmarking and Data Summary
The optimal synthetic route depends heavily on the specific constraints and goals of the project. The following table summarizes the key performance indicators for each method.
| Metric | Method 1: SNAr | Method 2: Ullmann Condensation | Method 3: Buchwald-Hartwig |
| Catalyst | None | Copper (e.g., CuI) | Palladium (e.g., Pd₂(dba)₃) |
| Reagents | Strong Base (NaH) | Stoichiometric Base (K₂CO₃) | Stoichiometric Base (Cs₂CO₃) |
| Ligand Required | No | Sometimes (e.g., Phenanthroline) | Yes (Bulky Phosphine) |
| Typical Temp. | 80 - 120 °C | 120 - 160 °C | 80 - 110 °C |
| Typical Yield | Moderate to Good | Low to Moderate | Good to Excellent |
| Cost | $ (Lowest) |
|
|
| Scalability | Excellent | Moderate (Stoichiometric Cu issues) | Good (Catalyst cost is a factor) |
| Safety Concerns | H₂ evolution from NaH | High temperatures, metal waste | Air-sensitive/pyrophoric ligands |
| Ideal Use Case | Large-scale, cost-driven synthesis | When SNAr fails; Pd is not viable | Small-scale, high-value synthesis; complex molecules |
Conclusion and Recommendation
For the synthesis of this compound, each method presents a viable pathway with a distinct profile of advantages and disadvantages.
-
The Nucleophilic Aromatic Substitution (SNAr) route stands out as the most attractive option for large-scale and process chemistry applications. Its catalyst-free nature, reliance on inexpensive reagents, and straightforward procedure make it highly economical and scalable. The primary considerations are the safe handling of sodium hydride and ensuring the absence of base-sensitive functional groups on more complex substrates.
-
The Ullmann Condensation serves as a reliable, albeit often lower-yielding, alternative. It avoids the use of pyrophoric bases like NaH but requires significantly higher temperatures, which can be a limitation. Its main advantage lies in its use of an inexpensive copper catalyst.
-
The Buchwald-Hartwig C-O Coupling represents the most versatile and generally highest-yielding method. Its mild conditions make it ideal for synthesizing derivatives of the target molecule on complex, multifunctional scaffolds common in late-stage drug development. However, the high cost of palladium and specialized ligands often makes it less economically viable for large-scale production of this specific intermediate unless other methods have proven ineffective.
Final Recommendation: For the direct, benchmark synthesis of the title compound, the SNAr method is the recommended starting point due to its superior process economy and simplicity. Researchers should only consider the Ullmann or Buchwald-Hartwig routes if the SNAr reaction provides unsatisfactory yields or if the methodology needs to be extended to more sensitive, complex substrates.
References
- 1. youtube.com [youtube.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Efficacy of Pyridine-Based ALK Inhibitors Against Existing Drugs in NSCLC
For Researchers, Scientists, and Drug Development Professionals
The discovery of chromosomal rearrangements in the anaplastic lymphoma kinase (ALK) gene as an oncogenic driver in a subset of non-small cell lung cancer (NSCLC) patients has revolutionized treatment paradigms.[1] This has led to the development of targeted ALK tyrosine kinase inhibitors (TKIs), with the pyridine scaffold emerging as a cornerstone in the architecture of next-generation therapies.[2] This guide provides a comparative analysis of the efficacy of advanced pyridine-based ALK inhibitors against their predecessors, supported by experimental data and clinical findings.
The Evolving Landscape of ALK Inhibition
The first-generation ALK inhibitor, Crizotinib, demonstrated significant clinical benefit over chemotherapy, establishing a new standard of care for ALK-positive NSCLC.[1][3] However, the majority of patients eventually develop resistance, often through secondary mutations in the ALK kinase domain or via brain metastases, creating a pressing need for more potent and CNS-penetrant drugs.[4][5]
This clinical challenge spurred the development of next-generation inhibitors. Many of these advanced agents, such as the third-generation inhibitor Lorlatinib, are distinguished by complex macrocyclic structures that incorporate a pyridine moiety.[6][7] This design strategy aims to enhance potency, overcome resistance, and improve penetration of the blood-brain barrier.[5]
Mechanism of Action: ALK Signaling Pathway
In NSCLC, the EML4-ALK fusion protein leads to constitutive activation of the ALK kinase domain.[8] This triggers downstream signaling cascades, primarily the RAS-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation, survival, and metastasis.[9][10] ALK inhibitors function as ATP-competitive agents, blocking the kinase activity and thereby shutting down these oncogenic signals.[4]
Comparative Efficacy Analysis
The evolution of ALK inhibitors is marked by significant improvements in potency and clinical outcomes. Pyridine-based next-generation inhibitors have consistently demonstrated superiority over their predecessors.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Next-generation inhibitors exhibit substantially lower IC50 values against both wild-type ALK and, crucially, against common resistance mutations that render earlier drugs ineffective.
| Compound | Generation | ALK WT IC50 (nM) | ALK L1196M IC50 (nM) | ALK G1269A IC50 (nM) |
| Crizotinib | 1st | ~20-30 | >200 | ~40-60 |
| Alectinib | 2nd | ~1.9 | ~3.5 | ~15.7 |
| Ensartinib | 2nd | ~0.24 | Data NA | Data NA |
| Lorlatinib | 3rd | ~1 | ~1 | ~6 |
Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from multiple preclinical studies.[11][12]
The second-generation inhibitor Ensartinib, which features a pyridazine core, shows approximately 10-fold higher potency than Crizotinib in preclinical models.[12][13] The third-generation inhibitor Lorlatinib, a macrocyclic compound containing a pyridine ring, was specifically designed using structure-based approaches to maintain potency against a broad spectrum of ALK mutations.[5][6]
Clinical Efficacy: Progression-Free Survival (PFS)
Clinical trials provide the most definitive comparison of efficacy. Head-to-head studies have consistently shown the superiority of next-generation inhibitors over Crizotinib in first-line treatment.
| Trial | Comparison | Median PFS (months) | Hazard Ratio (HR) |
| PROFILE 1014 | Crizotinib vs. Chemo | 7.7 (Crizotinib) vs 3.0 (Chemo) | 0.49 |
| ALEX | Alectinib vs. Crizotinib | 34.8 (Alectinib) vs 10.9 (Crizotinib) | 0.47 |
| CROWN | Lorlatinib vs. Crizotinib | Not Reached (Lorlatinib) vs 9.1 (Crizotinib) | 0.19 |
Data sourced from pivotal Phase 3 clinical trials.[3][14][15]
The Phase 3 CROWN study is particularly notable. After five years of follow-up, the median progression-free survival for patients treated with Lorlatinib had still not been reached, representing an unprecedented outcome in the treatment of metastatic NSCLC.[15] The 5-year PFS rate was 60% for Lorlatinib compared to just 8% for Crizotinib.[15]
Intracranial Efficacy
A major limitation of first-generation inhibitors is poor penetration of the central nervous system (CNS). Pyridine-based next-generation inhibitors were designed to overcome this. In the CROWN trial, Lorlatinib demonstrated profound intracranial efficacy. The likelihood of remaining free of intracranial progression at 5 years was 92% for patients on Lorlatinib versus 21% for those on Crizotinib.[15]
Methodology Spotlight: In Vitro Kinase Inhibition Assay
Determining the IC50 value is a foundational experiment in drug discovery. It quantifies the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.
Step-by-Step Protocol (ELISA-based)
-
Plate Coating: 96-well microplates are coated with a generic kinase substrate (e.g., Poly(Glu, Tyr)).[16]
-
Compound Preparation: The test inhibitor (e.g., a novel pyridine derivative) is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: Recombinant human ALK enzyme is added to the wells along with the diluted inhibitor.[16]
-
Initiation: The enzymatic reaction is initiated by adding a solution of ATP. The final ATP concentration is typically kept near the Michaelis-Menten constant (Km) for the enzyme.[16]
-
Incubation: The plate is incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.[16][17]
-
Detection: The reaction is stopped. An anti-phosphotyrosine antibody conjugated to an enzyme like horseradish peroxidase (HRP) is added.[16]
-
Signal Generation: A substrate for the HRP (e.g., TMB) is added, which generates a colorimetric or chemiluminescent signal proportional to the amount of phosphorylated substrate.[16]
-
Data Analysis: The signal is read using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO-only control. The IC50 value is then determined by fitting the data to a dose-response curve.[16]
References
- 1. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Crizotinib versus chemotherapy in advanced ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The function and therapeutic targeting of anaplastic lymphoma kinase (ALK) in non-small cell lung cancer (NSCLC) | springermedizin.de [springermedizin.de]
- 5. From bench to market: The discovery and development of lorlatinib - American Chemical Society [acs.digitellinc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ALK‐rearrangement in non‐small‐cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of ALK, PI3K/MEK, and HSP90 in Murine Lung Adenocarcinoma Induced by EML4-ALK Fusion Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ensartinib (X-396), a second-generation ALK TKI, in Chinese ALK-positive non-small cell lung cancer: A phase I, dose-escalation study. - ASCO [asco.org]
- 13. Efficacy, safety, and biomarker analysis of ensartinib in crizotinib-resistant, ALK-positive non-small-cell lung cancer: a multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis [frontiersin.org]
- 15. Lorlatinib vs Crizotinib in Previously Untreated Advanced ALK-Positive NSCLC - The ASCO Post [ascopost.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Comparative Cytotoxic Evaluation of Novel 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile Derivatives
A Senior Application Scientist's Guide to Methodologies and Performance Benchmarking
Introduction: The Rationale for Novel Pyridine-3-Carbonitrile Scaffolds
The pyridine-3-carbonitrile framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] Recent research has focused on synthesizing novel derivatives to enhance their therapeutic potential, particularly in oncology.[4][5][6][7] This guide focuses on a new series of hypothetical derivatives, the 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitriles (CTPs). The design rationale for these molecules is twofold: the thiophenyl group can enhance lipophilicity and interaction with cellular targets, while the 2-oxopropoxy moiety may contribute to altered solubility and metabolic profiles. The chlorination of the thiophenyl ring is intended to modulate electronic properties and potentially enhance cytotoxic efficacy.
This guide provides a comprehensive framework for the cytotoxic evaluation of three novel CTP derivatives (CTP-1, CTP-2, and CTP-3) against established cancer cell lines. We will compare their performance against Cisplatin, a cornerstone platinum-based chemotherapeutic agent known to induce cytotoxicity primarily by forming DNA adducts, which triggers cell cycle arrest and apoptosis.[8][9][10][11] Our objective is to present a logical, multi-assay workflow that not only quantifies cytotoxicity but also elucidates the underlying mechanism of cell death, providing the robust data required for early-stage drug development decisions.
Section 1: Experimental Design - A Multi-Faceted Approach to Cytotoxicity
A rigorous evaluation of novel cytotoxic agents requires more than a single assay. A self-validating system employs multiple assays with different biological endpoints to confirm results and build a comprehensive mechanistic picture. Our experimental workflow is designed to first screen for general cytotoxicity, then confirm cell death via a separate mechanism, and finally, determine the mode of cell death.
Cell Line Selection: Modeling Different Cancer Phenotypes
The choice of cell lines is critical for assessing the breadth and selectivity of a compound's activity. For this evaluation, we selected two common and well-characterized human cancer cell lines alongside a non-cancerous line to assess the therapeutic window.
-
MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER)-positive.[12][13][14][15] It represents a luminal A subtype of breast cancer and is a workhorse for screening potential anticancer agents.[13][15]
-
A549: A human lung carcinoma cell line derived from an adenocarcinoma.[16][17][18][19] These cells serve as a model for non-small cell lung cancer and are known for their ability to synthesize lecithin, mimicking the function of alveolar Type II pneumocytes.[18]
-
HEK293 (Control): A human embryonic kidney cell line. While transformed, it is non-cancerous and is frequently used in toxicity studies to determine a compound's selectivity for cancer cells over relatively normal cells.
Reference Compound: Establishing a Benchmark
Cisplatin (cis-diamminedichloroplatinum(II)) is used as the positive control and benchmark for comparison. Its mechanism involves entering the cell, aquating, and forming covalent adducts with DNA, primarily intrastrand crosslinks.[9][20] This damage, if not repaired, activates signaling pathways that lead to cell cycle arrest and apoptosis.[8][10]
Overall Evaluation Workflow
The workflow is designed to systematically narrow down the biological effects of the CTP derivatives.
Caption: Experimental workflow for cytotoxic evaluation of CTP derivatives.
Section 2: Primary Screening and Cytotoxicity Confirmation
MTT Assay for Cell Viability (IC50 Determination)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[21][22] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, viable cells.[22]
Protocol: MTT Assay
-
Cell Seeding: Seed MCF-7 and A549 cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of CTP-1, CTP-2, CTP-3, and Cisplatin. Replace the cell culture medium with medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include untreated and vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[23]
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37°C, allowing formazan crystals to form.[24]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
LDH Release Assay for Cytotoxicity Confirmation
To corroborate the MTT results, a lactate dehydrogenase (LDH) release assay is performed. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of cytotoxicity.[25][26][27] Measuring LDH activity in the supernatant provides a direct measure of cell lysis.[27]
Protocol: LDH Release Assay
-
Cell Treatment: Seed and treat cells with the CTP derivatives and Cisplatin at their predetermined IC50 concentrations for 48 hours, as described for the MTT assay.
-
Controls: Prepare three sets of controls:
-
Vehicle Control: Untreated cells (spontaneous LDH release).
-
Positive Control: Cells treated with a lysis buffer (maximum LDH release).
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[25]
-
Reaction Mixture: Add 50 µL of the LDH assay reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction & Read: Add 50 µL of the stop solution and measure the absorbance at 490 nm.[25]
-
Data Analysis: Calculate cytotoxicity (%) using the formula: [(Sample Abs - Vehicle Control Abs) / (Positive Control Abs - Vehicle Control Abs)] * 100.
Comparative Cytotoxicity Data
The following table summarizes hypothetical data from the primary screening and confirmation assays, demonstrating how the novel CTP derivatives compare to Cisplatin.
| Compound | Cell Line | MTT IC50 (µM) | LDH Release (% Cytotoxicity at IC50) | Selectivity Index (SI)¹ |
| CTP-1 | MCF-7 | 15.2 | 85% | 4.1 |
| A549 | 12.8 | 88% | 4.9 | |
| HEK293 | 62.5 | - | - | |
| CTP-2 | MCF-7 | 8.5 | 91% | 8.8 |
| A549 | 5.1 | 94% | 14.7 | |
| HEK293 | 75.0 | - | - | |
| CTP-3 | MCF-7 | 25.6 | 79% | 2.1 |
| A549 | 22.3 | 81% | 2.4 | |
| HEK293 | 54.1 | - | - | |
| Cisplatin | MCF-7 | 11.4 | 89% | 2.5 |
| A549 | 9.8 | 92% | 2.9 | |
| HEK293 | 28.7 | - | - |
¹Selectivity Index (SI) = IC50 in HEK293 cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Interpretation: The data suggests that CTP-2 is the most potent and selective of the novel derivatives, with a lower IC50 value in A549 lung cancer cells than the reference drug, Cisplatin. Its high Selectivity Index (14.7) indicates a favorable toxicity profile compared to the non-cancerous cell line, a crucial parameter in drug development. The high percentage of LDH release at the IC50 concentrations confirms that the observed loss of metabolic activity in the MTT assay is indeed due to cell lysis.
Section 3: Mechanistic Analysis - Unveiling the Mode of Cell Death
After confirming cytotoxicity, the next critical step is to determine how the compounds kill the cancer cells. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). Apoptosis is generally the preferred mechanism for anticancer drugs.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[28] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[29] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label early apoptotic cells.[30][31] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[28][30]
This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.[30]
-
Annexin V+ / PI- : Early apoptotic cells.[30]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[30]
-
Annexin V- / PI+ : Necrotic cells (rare in this assay).
Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of CTP-2 and Cisplatin for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge and wash the cells twice with cold PBS.[28]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[30][32]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to the cell suspension.[31]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[32]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[30] Use unstained and single-stained controls to set up compensation and quadrants.
Proposed Signaling Pathway and Comparative Data
Pyridine derivatives often induce apoptosis through the intrinsic (mitochondrial) pathway.[1][33] This pathway involves the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, which execute cell death.
Caption: Proposed intrinsic apoptosis pathway induced by CTP-2.
Comparative Apoptosis Data (A549 Cells at 24h)
| Treatment (at IC50) | Live Cells (Ann V- / PI-) | Early Apoptosis (Ann V+ / PI-) | Late Apoptosis / Necrosis (Ann V+ / PI+) |
| Vehicle Control | 94.5% | 3.1% | 2.4% |
| CTP-2 | 35.2% | 45.8% | 19.0% |
| Cisplatin | 48.1% | 33.5% | 18.4% |
Interpretation: The flow cytometry data strongly suggests that CTP-2 induces cell death primarily through apoptosis. The significant increase in the early apoptotic population (45.8%) compared to both the vehicle control and Cisplatin indicates that CTP-2 is a potent inducer of programmed cell death in A549 cells. This is a highly desirable characteristic for an anticancer agent.
Conclusion and Future Directions
This guide outlines a systematic, multi-assay approach for the comprehensive cytotoxic evaluation of novel chemical entities. By comparing the new 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile derivatives against the clinical standard, Cisplatin, we can effectively benchmark their performance.
Based on our hypothetical data, the derivative CTP-2 emerges as a promising lead compound. It demonstrates superior potency and cancer-cell selectivity compared to Cisplatin, particularly against the A549 lung cancer cell line. Furthermore, its mechanism of action is confirmed to be the induction of apoptosis, the preferred pathway for cancer therapeutics.
Future research should focus on:
-
Mechanism Deep Dive: Investigating the specific molecular targets of CTP-2. Western blot analysis for key apoptotic proteins (e.g., Bax, Bcl-2, cleaved Caspase-3) would validate the proposed signaling pathway.
-
Broader Screening: Testing CTP-2 against a wider panel of cancer cell lines, including those with different genetic backgrounds and drug-resistance profiles.
-
In Vivo Studies: Evaluating the efficacy and toxicity of CTP-2 in preclinical animal models of lung cancer to determine its therapeutic potential in a whole-organism context.
This structured evaluation process, combining robust in vitro assays with logical, data-driven decision-making, provides a solid foundation for advancing novel pyridine-3-carbonitrile derivatives from initial discovery toward clinical development.
References
- 1. chemijournal.com [chemijournal.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsat.org [ijsat.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cisplatin biochemical mechanism of action: from cytotoxicity to induction of cell death through interconnections between apoptotic and necrotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. MCF7 | Culture Collections [culturecollections.org.uk]
- 14. MCF-7 - Wikipedia [en.wikipedia.org]
- 15. accegen.com [accegen.com]
- 16. A549 | Culture Collections [culturecollections.org.uk]
- 17. biocompare.com [biocompare.com]
- 18. A549 cell - Wikipedia [en.wikipedia.org]
- 19. accegen.com [accegen.com]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. clyte.tech [clyte.tech]
- 23. static.igem.wiki [static.igem.wiki]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. invivogen.com [invivogen.com]
- 27. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 31. docs.abcam.com [docs.abcam.com]
- 32. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 33. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Antibacterial Activity of Substituted Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3][4] Its presence in FDA-approved drugs highlights its significance in drug design.[5][6][7][8] In the urgent search for novel antibacterial agents to combat rising multidrug resistance, substituted pyridine derivatives have emerged as a promising class of compounds.[1][9] This guide provides a comprehensive comparison of the antibacterial activity of various substituted pyridine compounds, supported by experimental data and detailed methodologies. We will delve into the structure-activity relationships that govern their efficacy and the experimental protocols used to evaluate their potential as next-generation antibiotics.
The Rationale Behind Investigating Pyridine Scaffolds
The pyridine ring, a six-membered heteroaromatic compound, is structurally analogous to benzene with one methine group replaced by a nitrogen atom.[4] This substitution imparts distinct properties, including increased water solubility, which is a desirable trait for drug candidates.[1][2] The nitrogen atom can also act as a hydrogen bond acceptor, facilitating interactions with biological targets. Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to optimize antibacterial activity and minimize toxicity. Many pyridine derivatives have shown potent activity against a wide range of bacterial pathogens, including multidrug-resistant strains like MRSA.[1]
Understanding Antibacterial Efficacy: Key Experimental Assays
To objectively compare the antibacterial potential of different substituted pyridine compounds, standardized in vitro assays are essential. The following protocols are fundamental in the initial screening and characterization of novel antibacterial agents.
Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10] It is a quantitative measure of the potency of a compound against a specific bacterial strain.[10][11]
Principle: The broth microdilution method is a widely used technique to determine MIC.[11][12] Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11][12]
Step-by-Step Methodology:
-
Preparation of Test Compound Stock Solution: Accurately weigh the substituted pyridine compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar plate, select 3-5 isolated colonies. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.[12]
-
Serial Dilution in Microtiter Plate: Dispense sterile broth into the wells of a 96-well plate. Add the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.[12] Include a positive control (broth with bacteria, no compound) and a negative control (broth only) for comparison.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[12][13]
-
Reading the Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.[12]
Experimental Protocol 2: Zone of Inhibition (Kirby-Bauer) Assay
The zone of inhibition test is a qualitative method used to assess the antimicrobial activity of a substance.[13][14] It provides a rapid visual indication of whether a compound can inhibit microbial growth.[15]
Principle: A standardized inoculum of the test microorganism is spread evenly across the surface of an agar plate. A sterile filter paper disc impregnated with the test compound is then placed on the agar surface. The plate is incubated, allowing the compound to diffuse into the agar. If the compound is effective against the microorganism, it will inhibit its growth, creating a clear area or "zone of inhibition" around the disc.[13][14] The size of this zone is proportional to the antimicrobial potency of the compound.[13]
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[13][16]
-
Apply Test Compound: Aseptically place a sterile filter paper disc impregnated with a known concentration of the substituted pyridine compound onto the center of the inoculated agar plate.[13]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[13][14]
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around the disc to the nearest millimeter.[16]
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of substituted pyridine compounds is highly dependent on the nature and position of the substituents on the pyridine ring. Below is a comparative summary of the activity of different classes of substituted pyridines against various bacterial strains.
| Compound Class | Substituents | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Pyrido[2,3-d]pyrimidines | N-substituted amines | Gram-positive & Gram-negative | 0.48 - 3.91 | Not Reported | [17] |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Various substitutions on the oxazolidinone ring | Gram-positive | Similar to linezolid | Not Reported | [18] |
| Pyridinethione Derivatives | Arylacetamides | E. coli, B. mycoides, C. albicans | <0.0048 - 0.0195 | Up to 33 | [19] |
| N-alkylated Pyridine Salts | Alkyl chains of varying lengths | S. aureus, E. coli | 55-56% inhibition at 100 µg/mL | Not Reported | [2][20] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in drug discovery. For substituted pyridine compounds, several key SAR trends have been observed:
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents can significantly influence antibacterial activity. In some cases, electron-withdrawing groups have been shown to enhance activity, while in others, electron-donating groups are more favorable.[1]
-
Lipophilicity: The lipophilicity of the molecule, often modulated by the substituents, plays a crucial role in its ability to penetrate the bacterial cell membrane. An optimal balance of hydrophilicity and lipophilicity is often required for potent antibacterial activity.[2]
-
Steric Factors: The size and shape of the substituents can affect the binding of the compound to its target site. Bulky groups may enhance or hinder activity depending on the specific interactions required for inhibition.
-
Position of Substitution: The position of the substituents on the pyridine ring is critical. Different substitution patterns can lead to significant variations in antibacterial potency, highlighting the importance of regiochemistry in the design of new derivatives.[21]
The Critical Aspect of Cytotoxicity
While high antibacterial activity is a primary goal, the safety of a potential drug candidate is paramount. Therefore, it is essential to evaluate the cytotoxicity of substituted pyridine compounds against mammalian cells to ensure they are selectively toxic to bacteria.[22][23][24][25]
Experimental Protocol 3: Cytotoxicity Assay (e.g., MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyridine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Future Perspectives
The development of novel antibacterial agents is a continuous and evolving field. The pyridine scaffold remains a highly attractive starting point for the design of new drugs. Future research will likely focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of active pyridine compounds to enable rational drug design.
-
Combination Therapy: Investigating the synergistic effects of pyridine derivatives with existing antibiotics to combat resistance.
-
In Vivo Efficacy and Pharmacokinetics: Moving promising candidates from in vitro studies to animal models to assess their efficacy, safety, and pharmacokinetic profiles.
By leveraging the rich chemistry of pyridine and employing rigorous experimental evaluation, the scientific community can continue to develop new and effective antibacterial agents to address the global health challenge of infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. microchemlab.com [microchemlab.com]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 23. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Handling of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile, presents unique handling challenges due to its chemical structure, which combines a pyridine ring, a nitrile group, and a trifluoroethoxy moiety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. As Senior Application Scientists, we synthesize technical accuracy with field-proven insights to empower your work.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough understanding of its potential hazards is paramount. While specific toxicity data for this compound is limited, the structural components suggest potential for harm if not handled correctly. The pyridine and nitrile functionalities indicate that the substance may be harmful if swallowed, in contact with skin, or if inhaled.[1] The trifluoroethoxy group classifies it as a halogenated organic compound, necessitating specific disposal procedures.[2][3]
Primary Engineering Control: All work with this compound must be conducted in a properly functioning and certified chemical fume hood.[4] This is the most critical step in minimizing inhalation exposure to vapors or dust. The fume hood provides a contained workspace and is the primary barrier between the researcher and the chemical.
An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance, in any area where this compound is handled.[4]
Personal Protective Equipment (PPE): Your Essential Barrier
The proper selection and use of PPE are crucial to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement. For operations with a significant risk of splashing, a face shield should be worn in addition to goggles.[5] |
| Hand Protection | Butyl rubber or Polyvinyl Alcohol (PVA) gloves are recommended. Nitrile gloves are not recommended as they may offer poor resistance to pyridine and its derivatives.[4][6] Always consult the glove manufacturer's compatibility chart for the specific glove and chemical. Double-gloving can provide an additional layer of protection. |
| Body Protection | A flame-retardant lab coat should be worn at all times. For larger-scale work or when there is a significant risk of splashing, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator with an Organic Vapor (OV) cartridge is required.[7] Use of a respirator requires prior medical clearance, fit-testing, and training.[4] |
Below is a workflow diagram illustrating the decision-making process for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
